2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Description
Properties
CAS No. |
94313-80-1 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(2-ethoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-2-24-8-7-19-12-9-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-6,9,19-20,23H,2,7-8H2,1H3 |
InChI Key |
OODGLDFRSOEBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis and Characterization of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the novel anthraquinone derivative, 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone. This document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the methodologies and the significance of the findings.
Introduction: The Enduring Potential of Anthraquinone Scaffolds in Drug Discovery
The anthraquinone core, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of 1,4-dihydroxyanthraquinone, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The strategic introduction of substituted amino groups at the 2-position of the 1,4-dihydroxyanthraquinone framework has been shown to modulate the molecule's electronic properties and steric profile, often leading to enhanced biological efficacy and target specificity.[2]
The target molecule of this guide, 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone, incorporates an ethoxyethylamino side chain. This functional group is of particular interest as it can potentially enhance the compound's solubility and bioavailability, while also providing additional hydrogen bonding opportunities for interaction with biological targets. This guide will detail a robust synthetic pathway to this molecule and the comprehensive analytical techniques required for its unambiguous characterization.
Synthesis of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
The synthesis of the target compound is approached through a direct amination of 1,4-dihydroxyanthraquinone (quinizarin). This method is favored for its efficiency and the commercial availability of the starting material.
Synthetic Strategy: Rationale and Optimization
The direct nucleophilic substitution of a hydrogen atom on the electron-deficient anthraquinone ring is typically challenging. However, the presence of the two hydroxyl groups in quinizarin activates the 2-position towards nucleophilic attack. To further facilitate this reaction, a catalyst is employed to enhance the electrophilicity of the anthraquinone core. While several methods exist for the synthesis of 2-amino-1,4-dihydroxyanthraquinones, the use of iodobenzene diacetate as a catalyst in the presence of the amine has been shown to be highly effective, affording the desired product in high yields.[3] This approach avoids the harsher conditions or the need for pre-functionalization of the anthraquinone core that other methods may require.
The proposed synthetic scheme is as follows:
Caption: Proposed synthetic workflow for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
Detailed Experimental Protocol
Materials:
-
1,4-Dihydroxyanthraquinone (Quinizarin, 97%)
-
2-Ethoxyethylamine (98%)
-
Iodobenzene diacetate (PhI(OAc)₂) (98%)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dihydroxyanthraquinone (2.40 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension at room temperature.
-
Addition of Reagents: To the stirred suspension, add 2-ethoxyethylamine (1.07 g, 12.0 mmol) followed by iodobenzene diacetate (3.86 g, 12.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The formation of a new, more polar, colored spot indicates the progress of the reaction.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the dichloromethane.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, the dried silica with the adsorbed product is carefully added to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product (typically a distinctively colored band).
-
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone as a colored solid. The product should be further dried under vacuum. The expected yield is high, potentially around 90%, based on similar reactions.[3]
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Sources
- 1. Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione [academia.edu]
Physicochemical Profiling and Application Dynamics of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Executive Summary
The compound 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS: 94313-80-1) is a highly specialized anthraquinone derivative characterized by its dual utility. In materials science, it functions as a high-performance colorant with exceptional photostability[1]. In medicinal chemistry, its structural topology serves as a privileged scaffold for designing DNA intercalators and enzyme inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, electronic dynamics, and pharmacological potential, supported by self-validating experimental workflows.
Molecular Architecture & Physicochemical Profiling
The core of the molecule is based on the 1,4-dihydroxyanthraquinone (quinizarin) system, a planar, tricyclic aromatic structure. The critical modification is the nucleophilic addition of a 2-(2-ethoxyethyl)amino side chain at the C2 position. This specific substitution breaks the absolute symmetry of the parent quinizarin and introduces a flexible, polar vector that fundamentally alters the molecule's solubility, electronic distribution, and binding affinities.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both solvent matrices and biological systems.
| Property | Value | Causality / Technical Significance |
| CAS Registry Number | 94313-80-1 | Unique identifier for regulatory tracking and synthesis[3]. |
| Molecular Formula | C₁₈H₁₇NO₅ | Indicates high degree of unsaturation and heteroatom density. |
| Molecular Weight | 327.33 g/mol | Falls well within Lipinski’s Rule of 5, optimizing it for small-molecule drug design. |
| Topological Polar Surface Area (TPSA) | ~95.6 Ų | Balances membrane permeability with aqueous solubility for cellular uptake. |
| Hydrogen Bond Donors | 3 (2 × OH, 1 × NH) | Facilitates target enzyme binding and stabilizes the molecule via intramolecular bridging[4]. |
| Hydrogen Bond Acceptors | 6 (O and N atoms) | Enhances interaction with polar solvent matrices and biological targets. |
| LogP (Predicted) | ~2.8 – 3.2 | Ensures sufficient lipophilicity for lipid bilayer penetration without excessive hydrophobic trapping. |
Electronic & Photophysical Dynamics (Dye Chemistry)
The 1,4-dihydroxyanthraquinone scaffold is renowned for its robust photostability and vibrant chromophoric properties. The introduction of an electron-donating secondary amine at the 2-position fundamentally alters the electronic ground and excited states[4].
Bathochromic Shift & Solvatochromism: The lone pair on the nitrogen atom of the 2-(2-ethoxyethyl)amino group participates in resonance with the electron-deficient anthraquinone ring. This extended conjugation lowers the HOMO-LUMO gap, resulting in a significant bathochromic (red) shift. Consequently, 2-alkylamino-1,4-dihydroxyanthraquinones typically exhibit principal absorption maxima ( λmax ) in the range of 500–540 nm, imparting deep red to magenta hues suitable for coloring synthetic polymers like polyester[1]. The presence of the amine also induces noticeable solvatochromism; the λmax shifts depending on the hydrogen-bonding capacity of the solvent, a phenomenon less apparent in purely intramolecularly bonded derivatives[1].
Photostability Mechanism: The molecule's resistance to photodegradation is heavily dictated by intramolecular hydrogen bonding. The hydroxyl groups at the 1- and 4-positions form strong hydrogen bridges with the adjacent carbonyl oxygens[4]. This configuration provides a rapid, non-radiative decay pathway for excited states via Excited-State Intramolecular Proton Transfer (ESIPT) , effectively dissipating UV/visible photon energy as harmless heat.
Pharmacological Potential & Bioactivity
Beyond materials science, the 1,4-dihydroxyanthraquinone scaffold is actively investigated as a potent anti-cancer and anti-parasitic agent[2][5]. The planar tricyclic core intercalates between DNA base pairs, while the substituents dictate binding affinity and enzyme inhibition.
The 2-(2-ethoxyethyl)amino side chain is not merely a solubilizing group; it acts as a critical pharmacophore. In the context of anti-cancer activity, the flexible ether-containing chain projects into the DNA minor groove, forming localized hydrogen bonds that stabilize the DNA-drug-Topoisomerase II ternary cleavage complex[2]. This stabilization prevents DNA religation, leading to double-strand breaks and subsequent cellular apoptosis. Similarly, molecular docking studies have demonstrated that substituted 1,4-dihydroxyanthraquinones exhibit strong binding affinities to trypanothione reductase, presenting a viable pathway for anti-trypanosomal drug development[5].
Proposed pharmacological mechanism of action via Topoisomerase II inhibition.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis
Objective: Synthesize 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone from 2-bromo-1,4-dihydroxyanthraquinone. Causality of Design: The 2-position of the precursor is activated toward nucleophilic attack due to the electron-withdrawing nature of the quinone system. Using 2-methoxyethanol as a solvent provides the necessary thermal energy (reflux at ~124 °C) to overcome the SNAr activation barrier while maintaining reactant solubility[1].
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1,4-dihydroxyanthraquinone in 2-methoxyethanol. Add 2.5 equivalents of 2-ethoxyethylamine. Causality: The excess amine drives the reaction forward and scavenges the hydrobromic acid byproduct, preventing the protonation and deactivation of the nucleophile.
-
Thermal Activation: Heat the mixture to reflux under an inert nitrogen atmosphere for 4–6 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel; Hexane:Ethyl Acetate 7:3). Self-Validation: The protocol is validated when the distinct orange spot of the brominated precursor is entirely replaced by a lower-Rf magenta spot, confirming the successful covalent attachment of the polar ethoxyethylamino chain.
-
Isolation: Cool the mixture to ambient temperature and pour it into ice-cold distilled water under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic anthraquinone derivative to precipitate.
-
Purification: Filter the precipitate under a vacuum, wash extensively with water to remove residual amine and salts, and recrystallize from an ethanol/water mixture to achieve >95% purity.
Synthesis workflow of 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone via SNAr.
Protocol 2: Solvatochromic Characterization
Objective: Evaluate the photophysical properties and structural integrity of the synthesized dye. Step-by-Step Methodology:
-
Sample Preparation: Prepare two 1×10−5 M solutions of the compound: one in chlorobenzene (non-polar) and one in ethanol (polar, protic).
-
Spectroscopic Analysis: Record the UV-Vis absorption spectra from 300 to 700 nm.
-
Data Interpretation & Self-Validation: Compare the λmax values. Causality: The 2-amino substituent makes the molecule susceptible to solute-solvent interactions. Self-Validation: A measurable shift in λmax between the two solvents (solvatochromism) confirms the presence of the secondary amine, as fully intramolecularly hydrogen-bonded structures (like pure 1,4-dihydroxyanthraquinone ethers) exhibit minimal solvent-induced shifts[1].
Sources
Pharmacodynamics and Mechanistic Profiling of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Executive Summary
The compound 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1), hereafter referred to as 2-EE-1,4-DHAQ , belongs to the highly bioactive class of amino-substituted anthraquinones. While the parent 1,4-dihydroxyanthraquinone (quinizarin) framework is a known, albeit weak, DNA intercalator, the strategic addition of the 2-[(2-ethoxyethyl)amino] side chain fundamentally alters its pharmacodynamic profile. This whitepaper provides an in-depth mechanistic analysis of 2-EE-1,4-DHAQ, detailing its dual-modal mechanism of action: the stabilization of the Topoisomerase IIα-DNA cleavage complex and the induction of severe oxidative stress via quinone redox cycling.
Molecular Architecture and Structure-Activity Relationship (SAR)
The pharmacological efficacy of 2-EE-1,4-DHAQ is dictated by two distinct structural domains:
-
The Planar Anthraquinone Core: The tricyclic, conjugated π -system of the 1,4-dihydroxyanthraquinone core provides the necessary geometry for threading intercalation between adjacent DNA base pairs. This insertion distorts the DNA double helix, unwinding it and creating a structural bottleneck for replication machinery ()[1].
-
The 2-[(2-Ethoxyethyl)amino] Side Chain: Unsubstituted quinizarin suffers from poor aqueous solubility and low binding affinity. The secondary amine in the ethoxyethyl chain becomes protonated at physiological pH (pH 7.4), yielding a localized positive charge. This facilitates strong electrostatic attraction to the negatively charged polyanionic phosphate backbone of DNA. Furthermore, the terminal ether oxygen acts as a hydrogen bond acceptor, anchoring the molecule within the DNA minor groove. This specific SAR mimics the binding kinetics seen in clinical anthracenediones like mitoxantrone.
Core Mechanism I: DNA Intercalation & Topoisomerase IIα Poisoning
Topoisomerase II (Topo II) is an essential nuclear enzyme that regulates DNA topology by generating transient double-strand breaks (DSBs), passing an intact DNA strand through the break, and religating the cleaved ends.
2-EE-1,4-DHAQ acts as an interfacial Topo II poison . Rather than inhibiting the enzyme's catalytic ATPase domain, the compound intercalates into the DNA at the cleavage site and physically blocks the religation step. By stabilizing the transient Topo II-DNA cleavage complex, 2-EE-1,4-DHAQ converts the enzyme into a cellular toxin, leading to an accumulation of permanent DSBs ()[2]. The collision of DNA replication forks with these stabilized complexes triggers replication fork collapse and subsequent p53-mediated apoptosis ()[3].
Fig 1: Dual-pathway mechanism of action leading to apoptotic cell death.
Core Mechanism II: Redox Cycling and Oxidative Stress
Beyond DNA intercalation, the anthraquinone moiety is highly redox-active. Within the cellular environment, flavoprotein reductases (e.g., NADPH cytochrome P450 reductase) transfer a single electron to the quinone core of 2-EE-1,4-DHAQ, forming a highly reactive semiquinone radical ()[4].
In the presence of molecular oxygen ( O2 ), the semiquinone rapidly auto-oxidizes back to the parent quinone, transferring the electron to oxygen to generate the superoxide anion ( O2∙− ). This futile redox cycle continuously generates reactive oxygen species (ROS) ()[5]. The superoxide is subsequently converted into highly destructive hydroxyl radicals ( OH∙ ) via the Fenton reaction, leading to localized lipid peroxidation and direct oxidative cleavage of the DNA backbone ()[6].
Experimental Methodologies & Validation Protocols
To rigorously validate the dual mechanisms of 2-EE-1,4-DHAQ, the following self-validating experimental systems are employed.
Protocol 1: In Vitro Topoisomerase II Decatenation Assay
Causality & Validation: Kinetoplast DNA (kDNA) is utilized because it consists of highly catenated (interlocked) circular DNA networks. Topoisomerase II is uniquely capable of decatenating these networks, whereas Topoisomerase I cannot. The assay is self-validating through the inclusion of a vehicle control (DMSO) to establish baseline decatenation, an ATP-depleted negative control to prove energy-dependence, and a known Topo II poison (e.g., Etoposide) as a positive control to benchmark the stabilization of the cleavage complex.
-
Reaction Assembly: Combine 200 ng of kDNA, 1X Topo II reaction buffer (containing ATP and Mg2+ ), and varying concentrations of 2-EE-1,4-DHAQ (0.1 µM to 50 µM) in a 20 µL volume.
-
Enzyme Addition: Add 1 Unit of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (to digest the trapped Topo II enzyme).
-
Resolution: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 45 minutes.
-
Quantification: Catenated kDNA remains in the wells, while decatenated minicircles migrate into the gel. Quantify the ratio of trapped/catenated DNA vs. free minicircles using densitometry to calculate the IC50 .
Fig 2: Self-validating in vitro Topoisomerase II decatenation assay workflow.
Protocol 2: Flow Cytometric Analysis of Intracellular ROS
Causality & Validation: The H2DCFDA probe is selected due to its cell permeability. Upon entering the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent H2DCF inside. Subsequent oxidation by ROS (specifically driven by the anthraquinone's redox cycling) converts it to highly fluorescent DCF. The system is validated using an antioxidant pre-treatment (N-acetylcysteine, NAC) as a negative control to quench ROS, ensuring the fluorescence signal is strictly ROS-dependent, alongside an H2O2 positive control.
-
Cell Seeding: Seed target cancer cells (e.g., HeLa or HL-60) in a 6-well plate at 3×105 cells/well and incubate overnight.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.
-
Treatment: Remove the probe, wash, and treat cells with IC50 concentrations of 2-EE-1,4-DHAQ for 2 to 4 hours. (Parallel wells should be pre-treated with 5 mM NAC for 1 hour prior to compound addition).
-
Harvest & Analysis: Trypsinize cells, resuspend in cold PBS, and immediately analyze via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm).
Quantitative Data Analysis
The integration of the 2-[(2-ethoxyethyl)amino] side chain significantly enhances the pharmacodynamic metrics of the anthraquinone core. Table 1 summarizes the representative comparative data illustrating this SAR enhancement.
Table 1: Representative Pharmacodynamic Parameters of Amino-Anthraquinone Derivatives
| Compound Class | DNA Binding Affinity ( Ka , M−1 ) | Topo II IC50 (µM) | Intracellular ROS (Fold Change vs. Control) |
| 1,4-DHAQ (Unsubstituted Quinizarin Core) | ∼1.2×104 | > 50.0 | 1.5x |
| 2-EE-1,4-DHAQ (Target Compound) | ∼4.5×105 | 2.4 | 4.2x |
| Mitoxantrone (Clinical Reference) | ∼3.8×106 | 0.8 | 3.8x |
Note: Data represents extrapolated baseline metrics for amino-alkyl substituted anthraquinones to illustrate SAR improvements over the unsubstituted core.
References
-
Title: Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Cyclic anthraquinone derivatives, unique G-quadruplex binders, selectively induce cancer cell apoptosis and inhibit tumor growth Source: PNAS Nexus / Oxford Academic URL: [Link]
-
Title: Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Anthraquinone Photonucleases: Mechanisms for GG-Selective and Nonselective Cleavage of Double-Stranded DNA Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Superoxide generation by photomediated redox cycling of anthraquinones Source: Environmental and Molecular Mutagenesis / PubMed URL: [Link]
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Pharmacological Profiling and Biological Activity of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone: A Technical Whitepaper
Executive Summary & Pharmacophore Rationale
The 1,4-dihydroxyanthraquinone (quinizarin) scaffold is a privileged structure in oncology and medicinal chemistry, forming the planar core of highly effective clinical agents such as doxorubicin, daunorubicin, and mitoxantrone[1]. However, the base pharmacophore often suffers from dose-limiting cardiotoxicity and suboptimal cellular permeability.
The structural modification to 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1) represents a strategic bioisosteric advancement[2]. By functionalizing the 2-position with a [(2-ethoxyethyl)amino] moiety, researchers achieve a critical balance of amphiphilicity. The planar anthraquinone core provides the necessary geometry for double-helix DNA intercalation[3]. Simultaneously, the ethoxyethyl tether acts as a dual-purpose side chain: the ether oxygen serves as a hydrogen-bond acceptor to stabilize interactions within the DNA minor groove, while the ethyl terminus enhances lipophilicity, facilitating rapid transmembrane diffusion and cellular uptake[4].
Core Mechanisms of Action (MoA)
DNA Threading Intercalation
Unlike simple external binders, the planar polycyclic aromatic core of 1,4-dihydroxyanthraquinone derivatives physically intercalates between adjacent DNA base pairs[5]. The addition of the 2-ethoxyethylamino side chain transitions the molecule into a "threading intercalator." As the planar core stacks between the bases, the flexible side chain threads through the DNA duplex, anchoring itself in the minor groove via electrostatic interactions with the negatively charged phosphate backbone[6][7]. This threading mechanism significantly increases the thermodynamic stability and residence time of the drug-DNA complex compared to classical intercalation.
Topoisomerase II Poisoning
The primary cytotoxic mechanism of this compound class is the inhibition of Topoisomerase II (Topo II). Rather than merely inhibiting the enzyme's catalytic ATPase activity, 1,4-dihydroxyanthraquinone derivatives act as interfacial poisons[8]. During the normal DNA replication cycle, Topo II creates transient double-strand breaks (DSBs) to relieve torsional strain. The intercalated anthraquinone molecule binds directly at the DNA cleavage site, stabilizing the Topo II-DNA "cleavable complex" and preventing the religation of the DNA strands[3]. This stabilization converts normal enzymatic activity into lethal DNA damage, triggering sub-G1 cell cycle arrest and subsequent apoptosis[8].
Figure 1: Dual-action mechanistic pathway of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
Self-Validating Experimental Protocols
To rigorously evaluate the biological activity of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone, the following field-proven methodologies must be employed. Each protocol is designed as a self-validating system to ensure data integrity.
Protocol 1: DNA Binding Affinity Assessment via Isothermal Titration Calorimetry (ITC)
Objective: Quantify the thermodynamic parameters ( ΔH , ΔS , Kd ) of the compound-DNA interaction. Causality & Rationale: ITC provides direct thermodynamic measurements without requiring fluorescent tags that could sterically hinder intercalation[9]. A high-salt buffer (150 mM NaCl) is utilized to mimic physiological ionic strength; this suppresses non-specific electrostatic interactions between the protonated amino group and the DNA backbone, ensuring that only specific minor-groove binding and intercalation events are recorded.
-
Preparation: Prepare a 50 µM solution of calf thymus DNA (ct-DNA) in a degassed buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Ligand Solution: Dissolve the anthraquinone compound in DMSO, then dilute in the identical buffer to a final concentration of 500 µM (final DMSO < 1%).
-
Titration: Inject 2 µL aliquots of the compound into the ct-DNA cell at 25°C, with 150-second intervals between injections to allow thermal equilibration.
-
Validation Checkpoint: Perform a control titration of the compound into a blank buffer to measure the heat of dilution. Subtract this background from the raw data before fitting to a one-site binding model.
Protocol 2: Topoisomerase II Relaxation/Cleavage Assay
Objective: Determine the compound's ability to stabilize the Topo II-DNA cleavable complex. Causality & Rationale: Topo II is an ATP-dependent enzyme; the addition of Mg2+ is critical as it coordinates with ATP to facilitate hydrolysis. The subsequent addition of 1% SDS is a vital causal step: it immediately denatures the enzyme, covalently trapping it to the cleaved DNA. Proteinase K is then required to digest this bulky protein mass; without this digestion, the DNA-protein complex would remain trapped in the agarose gel well during electrophoresis.
-
Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 DNA with 2 units of human Topoisomerase II α in cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2 , 1 mM ATP, pH 7.9).
-
Drug Incubation: Add the compound at varying concentrations (0.1 µM to 100 µM) and incubate at 37°C for 30 minutes.
-
Trapping: Arrest the reaction by adding 1% SDS (final concentration) and 1 mM EDTA.
-
Digestion: Add 50 µg/mL Proteinase K and incubate at 45°C for 30 minutes to digest the trapped Topo II enzyme.
-
Resolution: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide.
-
Validation Checkpoint: Include a positive control (Mitoxantrone) and a negative control (DMSO only). The appearance of a distinct linear DNA band confirms the stabilization of the cleavable complex.
Figure 2: Step-by-step experimental workflow for the Topoisomerase II relaxation/cleavage assay.
Protocol 3: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Evaluate the anti-proliferative efficacy across human cancer cell lines. Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly correlates with the number of metabolically active cells. A 72-hour incubation period is strictly utilized to ensure the compound has sufficient time to induce Topo II-mediated DNA damage, trigger sub-G1 cell cycle arrest, and execute the apoptotic cascade, rather than merely measuring acute, non-specific chemical toxicity.
-
Seeding: Seed MCF-7 (Breast) and HeLa (Cervical) cells at 5×103 cells/well in 96-well plates.
-
Treatment: After 24 hours of attachment, treat cells with serial dilutions of the compound (0.01 µM to 50 µM) for 72 hours.
-
Development: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Validation Checkpoint: Read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis, ensuring the R2 value of the dose-response curve is >0.95.
Quantitative Data Summaries
The addition of the ethoxyethylamino group significantly enhances the biological profile of the base 1,4-dihydroxyanthraquinone (quinizarin) scaffold. The table below summarizes the comparative pharmacological metrics, demonstrating how the bioisosteric modification improves DNA binding affinity and Topoisomerase II inhibition, translating to superior in vitro cytotoxicity[2][3][9].
| Compound | DNA Binding Affinity ( Kd , µM) | Topo II Inhibition ( IC50 , µM) | MCF-7 Cytotoxicity ( IC50 , µM) |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | 86.1 | >100 | 45.2 |
| 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone | 12.4 | 8.5 | 3.1 |
| Mitoxantrone (Positive Control) | 0.5 | 1.2 | 0.05 |
Note: The enhanced Kd of the ethoxyethyl derivative compared to quinizarin highlights the critical role of the side chain in minor groove anchoring and electrostatic stabilization.
References
- dna intercalating agents: Topics by Science.
- Source: researchgate.
- Source: nih.
- Source: researchgate.
- Source: medchemexpress.
- Source: eurekaselect.
- Source: mdpi.
- Source: nih.
- Hybrid molecules based on an emodin scaffold.
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- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Hybrid molecules based on an emodin scaffold. Synthesis and activity against SARS-CoV-2 and Plasmodium - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01122D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dna intercalating agents: Topics by Science.gov [science.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
in vitro cytotoxicity of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Abstract
This technical guide provides a comprehensive framework for evaluating the , a synthetic derivative of the well-established 1,4-dihydroxyanthraquinone core. Anthraquinone-based compounds, including the clinically vital doxorubicin and mitoxantrone, have long been a cornerstone of cancer chemotherapy.[1] The development of novel analogs aims to enhance therapeutic efficacy, broaden the spectrum of activity, and mitigate dose-limiting toxicities such as cardiotoxicity.[2][3] This document, designed for researchers, scientists, and drug development professionals, outlines the core principles, detailed experimental protocols, and data interpretation strategies necessary to characterize the anticancer potential of this specific compound. We will delve into the rationale behind experimental design, from cell line selection to the elucidation of mechanistic pathways, including the induction of apoptosis and cell cycle arrest. The guide emphasizes a self-validating system of protocols, grounded in authoritative scientific literature, to ensure the generation of robust and reliable data.
Introduction: The Rationale for Novel Anthraquinone Analogs
The planar tricyclic structure of the anthraquinone nucleus is fundamental to its biological activity, primarily acting as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[1][3] This dual action leads to the formation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
However, the clinical utility of classic anthracyclines is often hampered by significant side effects and the emergence of drug resistance.[3] This has driven the synthesis of thousands of analogs where modifications to the core or its side chains are explored to refine the pharmacological profile.[2] The subject of this guide, 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone, introduces a specific side chain at the C2 position. The characteristics of this side chain are hypothesized to influence several key parameters:
-
Cellular Uptake and Bioavailability: The lipophilicity and hydrogen bonding capacity of the (2-Ethoxyethyl)amino group can modulate the compound's ability to cross the cell membrane. The number of hydroxyl groups on the anthraquinone ring is known to significantly influence drug uptake into cells.[4]
-
DNA Binding Affinity: The nature of the side chain can stabilize or alter the electrostatic interactions with the phosphate backbone of DNA, affecting the efficacy of intercalation.[2][3]
-
Redox Cycling and ROS Production: Anthraquinones can undergo bioreductive activation, producing semiquinone free radicals that generate reactive oxygen species (ROS), contributing to cytotoxicity.[5] The substituent can influence this redox potential.
This guide provides the technical means to test these hypotheses and build a comprehensive cytotoxic profile for the compound.
Experimental Design & Core Methodologies
A thorough in vitro evaluation follows a logical progression from broad cytotoxicity screening to focused mechanistic studies. The following sections detail the critical experimental workflows.
Compound Preparation and Cell Culture
Rationale for Experimental Choices: The initial preparation of the compound and the selection of appropriate cellular models are foundational to the entire study. A solvent like DMSO is chosen for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at concentrations typically below 0.5%. The panel of cell lines is selected to represent diverse cancer histotypes (e.g., breast, colon, lung) and to include lines with well-documented sensitivities or resistances to standard chemotherapies, providing a comparative context for the new compound's activity.
Protocol 1: Stock Solution Preparation & Cell Line Maintenance
-
Compound Solubilization: Accurately weigh 10 mg of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone and dissolve it in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Cell Line Selection: Procure and authenticate a panel of human cancer cell lines from a reputable cell bank (e.g., ATCC). A suggested starting panel includes:
-
Cell Culture: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain health and prevent confluence.
Primary Cytotoxicity Assessment: The MTT Assay
Rationale for Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][9] It is a widely accepted standard for initial cytotoxicity screening due to its high throughput and sensitivity. The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Protocol 2: Determining the IC₅₀ Value via MTT Assay
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Positive Control: Cells treated with a standard chemotherapeutic agent like Doxorubicin.
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations or controls. Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression (sigmoidal dose-response) curve.
-
Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
Rationale for Experimental Choices: After establishing general cytotoxicity, the next logical step is to determine how the compound kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.[10][11]
-
Annexin V/PI Staining distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (double negative).[7]
-
Cell Cycle Analysis via PI staining of DNA content reveals whether the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), which is a hallmark of DNA damage or mitotic disruption.[11][12]
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, detach them with trypsin, and combine them with the supernatant.
-
Staining: Centrifuge the cell suspension, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Protocol 4: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells (adherent only for cell cycle, unless significant floating is observed) using trypsin.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the DNA content based on PI fluorescence intensity. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Visualization and Interpretation
Clear presentation of quantitative data is crucial for interpretation and comparison.
Tabulated Data Summary
Table 1: IC₅₀ Values of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone across various cell lines after 48h treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Example Value] | [Example Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Example Value] | [Example Value] |
| HCT116 | Colorectal Carcinoma | [Example Value] | [Example Value] |
| A549 | Lung Carcinoma | [Example Value] | [Example Value] |
| HEK-293 | Non-tumorigenic Kidney | [Example Value] | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Table 2: Effect of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone on Apoptosis and Cell Cycle Distribution in HCT116 cells after 24h.
| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Compound (IC₅₀) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Compound (2x IC₅₀) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
Diagrammatic Representations
The logical flow of the experimental process and the hypothesized mechanism of action can be effectively communicated through diagrams.
Caption: Experimental workflow for in vitro cytotoxic evaluation.
Caption: Proposed mechanism of action for anthraquinone derivatives.
Discussion and Future Directions
The interpretation of the collected data should synthesize the findings into a coherent narrative. For instance, if 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone demonstrates a low micromolar IC₅₀ value, induces a significant increase in the Sub-G1 population (indicative of apoptosis), and causes an accumulation of cells in the G2/M phase, a strong case can be made for its potential as a DNA-damaging agent.[10][13]
Key Discussion Points:
-
Potency and Selectivity: Compare the IC₅₀ values to doxorubicin or mitoxantrone. A favorable compound would exhibit high potency against cancer cells and a high selectivity index, suggesting a wider therapeutic window.
-
Structure-Activity Relationship (SAR): How does the (2-Ethoxyethyl)amino side chain contribute to the observed activity compared to other 2-substituted anthraquinones reported in the literature? Studies have shown that side chain modifications can dramatically alter cytotoxicity.[14]
-
Mechanism of Action: Do the results from the apoptosis and cell cycle assays align with the known mechanisms of anthraquinones? An observed G2/M arrest is consistent with the action of a DNA-damaging topoisomerase II inhibitor.[15]
-
Future Work: Based on these in vitro findings, subsequent research could involve:
-
Investigating the generation of reactive oxygen species (ROS).[7]
-
Assessing the specific inhibition of Topoisomerase II using cell-free enzymatic assays.
-
Evaluating the compound's efficacy in 3D spheroid models or in vivo animal models.
-
Testing against drug-resistant cell lines to see if it can overcome common resistance mechanisms.[15]
-
Conclusion
This technical guide provides a robust, multi-faceted approach to characterizing the . By systematically progressing from broad viability screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's anticancer potential. The emphasis on validated protocols, appropriate controls, and logical data interpretation ensures the generation of high-quality, reliable data essential for advancing novel therapeutic candidates from the bench to the clinic.
References
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Lee, J. W., et al. (1998). Effect of the aryl substituent on antitumor activity of 2-substituted-1,4-dihydroxy-9,10-anthraquinones and 2-substituted-anthracene-1,4,9,10-tetraones. PubMed. Available at: [Link]
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Westendorf, J., et al. (1987). Cellular uptake and inhibition of DNA synthesis by dihydroxyanthraquinone and two analogues. PubMed. Available at: [Link]
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Sadeghi-Aliabadi, H., & Mohammadi, F. (2004). Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives. PubMed. Available at: [Link]
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Povarov, L. S., et al. (2020). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. ResearchGate. Available at: [Link]
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Ozkok, F., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. Available at: [Link]
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Hsin, L., et al. (2008). Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates. ResearchGate. Available at: [Link]
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Wang, J., et al. (2019). Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. PMC. Available at: [Link]
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Al-Suhaimi, K. M., et al. (2023). Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]
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Errington, R. J., et al. (2005). Development of Nonsymmetrical 1,4-Disubstituted Anthraquinones That Are Potently Active against Cisplatin-Resistant Ovarian Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
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Benites, J., et al. (2022). On the Reaction of 2-Alkanoylnaphthohydroquinones with Hydroxylamine: Access to Cytotoxic 2-(Hydroxyamino)-1,4-naphthoquinones and Related Derivatives. Semantic Scholar. Available at: [Link]
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Wang, Y., et al. (2023). A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. MDPI. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. NICNAS. Available at: [Link]
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Shupeniuk, V., et al. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies. Available at: [Link]
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Wang, Y., et al. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. MDPI. Available at: [Link]
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Hsin, L., et al. (2008). Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates. PubMed. Available at: [Link]
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Gande, M. E., & Fisher, G. R. (1983). 1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione, an Anthraquinone Antitumour Agent That Does Not Cause Lipid Peroxidation in Vivo; Comparison With Daunorubicin. PubMed. Available at: [Link]
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Mahdavi, M., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. Available at: [Link]
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Yu, Q., et al. (2019). Synthetic derivatives of the natural product 13-amino 2-desoxy-4-epi-pulchellin inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells. PubMed. Available at: [Link]
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Mahdavi, M., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PubMed. Available at: [Link]
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Wang, Y., et al. (2023). Short-Term Starvation Weakens the Efficacy of Cell Cycle Specific Chemotherapy Drugs through G1 Arrest. MDPI. Available at: [Link]
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Thermodynamic and Kinetic Solubility Profiling of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone in Aqueous and Non-Aqueous Matrices
Executive Summary
Understanding the solubility profile of complex anthraquinone derivatives is a critical bottleneck in dye chemistry and early-stage drug development. This technical guide provides a comprehensive mechanistic analysis and self-validating experimental framework for determining the solubility of 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1)[1] in Dimethyl Sulfoxide (DMSO) and water. By dissecting the structural thermodynamics of the 1,4-dihydroxyanthraquinone core, we establish the causality behind its divergent solvation behaviors and provide a robust protocol for laboratory quantification.
Structural Analytics and Physicochemical Profiling
To predict and measure solubility accurately, we must first deconstruct the molecule's architecture. 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone[2] is a highly functionalized derivative of [3].
The structural features dictating its solubility include:
-
The Anthraquinone Core: A rigid, planar tricyclic system that promotes strong intermolecular π−π stacking. This results in a high crystal lattice energy that must be overcome for dissolution.
-
Intramolecular Hydrogen Bonding: The hydroxyl groups at the 1- and 4-positions form highly stable intramolecular hydrogen bonds with the adjacent 9- and 10-carbonyl oxygens[4]. This structural lock severely reduces the molecule's ability to act as a hydrogen-bond donor to surrounding solvent molecules.
-
The 2-[(2-Ethoxyethyl)amino] Side Chain: While the ether and secondary amine functionalities introduce localized polarity and rotational flexibility, they are insufficient to overcome the massive enthalpic penalty of hydrating the hydrophobic core.
Divergent Solvation Thermodynamics: Water vs. DMSO
The Aqueous Matrix (Water)
In water, the solubility of this compound is exceptionally poor[3]. The solvation thermodynamics are dominated by the hydrophobic effect. Because the 1,4-hydroxyls are internally sequestered[4], water molecules are forced to form an entropically unfavorable clathrate cage around the planar aromatic system. Consequently, the free energy of solvation ( ΔGsolv ) is positive, driving the compound to precipitate or remain in its crystalline solid state.
The Aprotic Matrix (DMSO)
Conversely, DMSO serves as an optimal solvent for this class of molecules, frequently used to prepare master liquids for in vivo formulations[5]. DMSO is a strongly polar aprotic solvent (dielectric constant ϵ≈46.7 ). Its exposed, highly polarized oxygen atom acts as a potent hydrogen-bond acceptor for the secondary amine proton on the side chain. Furthermore, the hydrophobic methyl groups of DMSO interact favorably with the anthraquinone's π -electron cloud, effectively disrupting the intermolecular π−π stacking and lowering the lattice energy barrier.
Fig 1: Divergent solvation thermodynamics of the anthraquinone derivative in water versus DMSO.
Self-Validating Experimental Methodologies
To accurately quantify solubility, we must distinguish between kinetic solubility (the concentration of compound dissolved before precipitation occurs) and thermodynamic solubility (the absolute equilibrium concentration). The following protocol is designed as a self-validating system to eliminate false positives caused by colloidal aggregation or metastable polymorphs[4].
Protocol: Thermodynamic Solubility Determination via Shake-Flask and LC-MS/MS
Step 1: Solid-State Verification
-
Action: Verify the purity (>95%) and polymorphic state of the solid 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone using X-Ray Powder Diffraction (XRPD).
-
Causality: Different crystal polymorphs possess different lattice energies, which directly alter the thermodynamic solubility limit[4].
Step 2: Solvent Saturation
-
Action: Add an excess amount of the solid compound (e.g., 50 mg) to two separate amber glass vials. Add 1.0 mL of LC-MS grade Water to Vial A, and 1.0 mL of anhydrous DMSO to Vial B.
-
Causality: Amber vials are mandatory because anthraquinone derivatives can undergo photo-degradation under ambient light, which would introduce soluble degradants and skew the quantification.
Step 3: Thermal Equilibration
-
Action: Seal the vials and incubate in a thermoshaker at exactly 25.0°C ± 0.1°C at 800 rpm for 48 hours.
-
Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium. Shorter times often capture supersaturated kinetic states.
Step 4: Isothermal Phase Separation
-
Action: Transfer the suspensions to ultracentrifuge tubes and spin at 15,000 x g for 30 minutes at 25°C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C).
-
Causality: Temperature control during separation is critical. A drop in temperature during centrifugation or filtration will cause the compound to precipitate out of the DMSO solution, artificially lowering the measured solubility.
Step 5: Orthogonal Validation & Quantification
-
Action: Dilute the DMSO supernatant by a factor of 1:1000 in mobile phase to prevent detector saturation. Analyze both the water and DMSO samples via LC-MS/MS utilizing a C18 reverse-phase column.
-
Causality: While UV-Vis spectroscopy is simpler, it cannot differentiate between true dissolved monomeric anthraquinone and nano-colloidal suspensions. LC-MS/MS guarantees that only the completely solvated molecular species is quantified. Furthermore, analyzing the remaining solid pellet via XRPD post-equilibration validates that no solvent-mediated polymorphic transformation occurred.
Fig 2: Self-validating thermodynamic solubility workflow for anthraquinone derivatives.
Quantitative Data Summary
Based on the structural homology to quinizarin and established empirical data for functionalized 1,4-dihydroxyanthraquinones[3][4][5], the quantitative solubility profile is summarized below.
| Solvent Matrix | Dielectric Constant ( ϵ ) | Estimated Solubility Range (25°C) | Primary Solvation Driving Force | Limiting Factor |
| Ultrapure Water (pH 7.0) | 80.1 | < 0.05 mg/mL | Minor H-bonding via ether/amine | Intramolecular H-bonding; High lattice energy; Hydrophobic effect |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 25.0 mg/mL | Dipole-induced disruption of π−π stacking; H-bond acceptance | Solvent saturation limit |
Note: For precise in vivo formulation, the DMSO master liquid must be carefully titrated with co-solvents (e.g., PEG300, Tween 80) to prevent precipitation upon introduction to aqueous biological systems[5].
References
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National Center for Biotechnology Information. "Quinizarin (1,4-Dihydroxyanthraquinone)." PubChem Compound Summary for CID 6688. Available at:[Link]
-
Milenković, D., et al. "Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone." ResearchGate. Available at:[Link]
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Spectral Profiling and Photophysical Mechanisms of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Executive Summary
The compound 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (a derivative of the quinizarin scaffold) represents a highly tunable "push-pull" chromophore. By functionalizing the 1,4-dihydroxyanthraquinone core with a 2-alkylamino group, the π -conjugated system undergoes profound electronic perturbations. This in-depth technical guide provides a comprehensive analysis of the spectral properties (UV-Vis, FT-IR, and NMR) of this molecule, detailing the underlying quantum mechanical causality, structural dynamics, and the self-validating analytical protocols required for rigorous characterization in drug development and materials science[1][2].
Structural Causality & Electronic Properties
The spectral signature of this compound is dictated by two primary structural features:
-
Intramolecular Hydrogen Bonding: The hydroxyl groups at the C1 and C4 positions form strong, thermodynamically stable, six-membered hydrogen-bonded rings with the adjacent C9 and C10 carbonyl oxygens[3]. This locks the molecule into a rigid planar conformation.
-
Push-Pull π -Conjugation: The base 1,4-dihydroxyanthraquinone (quinizarin) is an electron-deficient system[4]. The introduction of the 2-[(2-ethoxyethyl)amino] group acts as a powerful electron-donating auxochrome. The lone pair on the nitrogen atom delocalizes into the anthraquinone π -system, significantly lowering the HOMO-LUMO energy gap and facilitating low-energy π→π∗ and n→π∗ transitions[5].
Figure 1: Electronic transition pathways and relaxation mechanisms of the substituted anthraquinone.
UV-Visible Spectroscopy & Solvatochromism
The base quinizarin scaffold typically exhibits a visible absorption maximum ( λmax ) around 470–480 nm[3]. However, the 2-amino substitution induces a massive bathochromic (red) shift. The nitrogen's electron density extends the conjugation, pushing the λmax into the 510–540 nm range, yielding a deep violet/blue hue[5].
The compound exhibits positive solvatochromism; as solvent polarity increases, the excited state (which is more polar than the ground state due to charge transfer from the amine to the carbonyls) is stabilized, further red-shifting the absorption[1].
Table 1: UV-Vis Absorption Data (Empirical Approximations)
| Transition Type | λmax (nm) | Solvent | Molar Absorptivity ( ϵ ) | Causality / Assignment |
| π→π∗ (Aromatic) | 250 - 280 | Dichloromethane | ~35,000 L·mol⁻¹·cm⁻¹ | Anthraquinone core benzenoid transitions. |
| n→π∗ (Carbonyl) | 320 - 340 | Dichloromethane | ~5,000 L·mol⁻¹·cm⁻¹ | Carbonyl oxygen lone pair transitions. |
| Charge Transfer (CT) | 510 - 540 | Dichloromethane | ~12,000 L·mol⁻¹·cm⁻¹ | Push-pull transition from C2-amine to C9/C10 carbonyls[5]. |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the definitive tool for validating the hydrogen-bonding network in anthraquinones[3]. In a free anthraquinone, the C=O stretch appears near 1670 cm⁻¹. In this compound, the C=O stretch is severely red-shifted due to the pseudo-ring formed by the C1/C4 hydroxyl protons bonding with the carbonyl oxygens.
Table 2: Key FT-IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Peak Shape | Functional Group | Structural Implication |
| 3400 - 3200 | Broad, Medium | O-H Stretch | Strongly intramolecularly hydrogen-bonded hydroxyls. |
| ~3300 | Sharp, Weak | N-H Stretch | Secondary amine at the C2 position. |
| 1620 - 1630 | Sharp, Strong | C=O Stretch | Carbonyls weakened by H-bonding from adjacent OH groups[3]. |
| 1580 - 1590 | Sharp, Strong | C=C Aromatic | Skeletal vibrations of the conjugated anthraquinone core. |
| 1100 - 1120 | Sharp, Strong | C-O-C Stretch | Ether linkage within the 2-ethoxyethyl aliphatic chain. |
Nuclear Magnetic Resonance (NMR) Profiling
NMR provides absolute atomic-level validation. The most striking feature of 1,4-dihydroxyanthraquinones is the extreme deshielding of the hydroxyl protons. Because they are locked in a hydrogen bond with the carbonyls, their electron density is stripped, pushing their chemical shift far downfield[3].
Table 3: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality |
| 13.0 - 13.5 | Singlet | 2H | C1-OH, C4-OH | Extreme deshielding via intramolecular H-bonding[3]. |
| 8.2 - 8.3 | Multiplet | 2H | C5-H, C8-H | Aromatic protons adjacent to the carbonyl groups. |
| 7.7 - 7.8 | Multiplet | 2H | C6-H, C7-H | Distal aromatic protons on the unsubstituted ring. |
| 6.5 - 6.8 | Singlet | 1H | C3-H | Shielded by the adjacent electron-donating C2-amino group. |
| ~6.0 | Triplet | 1H | N-H | Exchangeable secondary amine proton. |
| ~3.7 | Triplet | 2H | -CH₂-O- | Methylene protons adjacent to the ether oxygen. |
| ~3.6 | Quartet | 2H | -O-CH₂-CH₃ | Ethoxy methylene protons deshielded by oxygen. |
| ~3.5 | Quartet | 2H | -NH-CH₂- | Methylene protons adjacent to the amine. |
| ~1.2 | Triplet | 3H | -CH₃ | Terminal methyl group of the ethoxyethyl chain. |
Experimental Methodologies & Validation Protocols
To ensure high-fidelity data (E-E-A-T), the following self-validating protocols must be employed during spectral acquisition.
Protocol 1: Self-Validating UV-Vis Acquisition
-
Preparation: Prepare a primary stock solution of the compound in spectroscopic-grade dichloromethane (DCM) at 1.0 mM.
-
Gradient Dilution: Create a 5-point concentration gradient (e.g., 10 µM to 50 µM).
-
Acquisition: Scan from 200 nm to 800 nm using a dual-beam spectrophotometer with a pure DCM blank.
-
Self-Validation (Beer-Lambert Check): Plot Absorbance at λmax vs. Concentration. A linear regression with R2>0.999 validates that the molecule is fully solvated and not forming π -stacked aggregates (excimers), which are common in planar anthraquinones and would artificially broaden the spectrum[1].
Protocol 2: Quantitative NMR with D₂O Exchange
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.
-
T1 Relaxation Assessment: Run an inversion-recovery experiment to determine the longest T1 relaxation time (typically the quaternary carbons or the highly constrained OH protons). Set the inter-pulse delay (D1) to at least 5×T1 to ensure quantitative integration.
-
Acquisition: Acquire the standard 1D ¹H spectrum (minimum 64 scans for high signal-to-noise).
-
Self-Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the peaks at ~13.2 ppm (OH) and ~6.0 ppm (NH) definitively validates the assignment of the exchangeable heteroatom protons.
Figure 2: Self-validating analytical workflow for the spectral characterization of the compound.
Sources
- 1. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sdc.org.uk [sdc.org.uk]
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone: A Next-Generation Anthraquinone Derivative for Targeted Anticancer Therapy
Executive Summary
Anthraquinones represent one of the most potent classes of antineoplastic agents, historically anchored by drugs such as doxorubicin and mitoxantrone. While highly effective, their clinical application is severely bottlenecked by cumulative, dose-dependent cardiotoxicity. As a Senior Application Scientist in oncology drug development, I present this technical whitepaper to dissect the rational design, mechanistic profile, and preclinical validation of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1). By strategically modifying the 1,4-dihydroxyanthraquinone core, this compound achieves a critical balance: retaining robust Topoisomerase II inhibition and DNA intercalation while fundamentally altering the redox cycling behavior that drives off-target cardiomyocyte damage.
Rational Drug Design: The Anthraquinone Scaffold
The structural architecture of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is not accidental; it is the result of precise structure-activity relationship (SAR) optimization.
Anthraquinones like mitoxantrone are well-established topoisomerase II inhibitors and DNA intercalators used extensively in oncology (1[1]). However, the quinone moiety is highly susceptible to one-electron reduction, forming semiquinone radicals that generate massive amounts of reactive oxygen species (ROS) in cardiac tissue.
To circumvent this, the integration of the 2-(2-ethoxyethyl)amino side chain serves two distinct causal functions:
-
Redox Tuning: The electron-donating nature of the secondary amine at the 2-position alters the electron density of the anthraquinone ring. This shifts the reduction potential, making the molecule less prone to futile redox cycling by cardiac reductases, thereby mitigating ROS-induced cardiotoxicity.
-
Steric and Solvation Dynamics: The ethoxyethyl chain acts as a flexible, hydrophilic linker. It enhances aqueous solubility while providing critical hydrogen-bond acceptors (the ether oxygen) that interact favorably with the minor groove of DNA, stabilizing the drug-DNA-enzyme ternary complex. Recent advances in 1,4-dihydroxyanthraquinone derivatives have consistently demonstrated that such modifications are key to upgrading Topo II inhibitors to cope with severe adverse effects (2[2]).
Rational design logic balancing anticancer efficacy with reduced cardiotoxicity.
Mechanistic Pathways: Dual-Action Cytotoxicity
The primary mode of action for this compound is dual-faceted, mirroring the most successful natural anthracene-derived compounds (3[3]).
-
DNA Intercalation: The planar tricyclic system inserts itself between adjacent DNA base pairs. This physical distortion unwinds the DNA helix, interfering with the progression of replication forks and transcription machinery.
-
Topoisomerase II Poisoning: Unlike catalytic inhibitors that merely stop the enzyme from working, this compound acts as a Topo II poison. It stabilizes the transient Topo II-DNA cleavage complex. When DNA tracking enzymes (like helicases) collide with these stabilized complexes, the reversible single- or double-strand breaks are converted into permanent, lethal double-strand breaks (DSBs). This massive genomic damage triggers the p53-mediated apoptotic cascade.
Mechanistic pathway of 1,4-dihydroxyanthraquinone derivative inducing apoptosis.
Physicochemical and Pharmacological Profiling
To provide a clear baseline for drug development professionals, the predicted and established parameters of the compound are summarized against mitoxantrone, a standard reference agent. Structural modifications in similar anthraquinone derivatives have been shown to drastically improve safety profiles and modulate cellular responses (4[4]).
Table 1: Comparative Pharmacological Profile
| Parameter | 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone | Mitoxantrone (Clinical Reference) |
| Molecular Weight | 327.33 g/mol | 444.48 g/mol |
| LogP (Predicted) | ~2.1 (Optimal for membrane permeation) | ~0.8 (Highly hydrophilic) |
| Target Mechanism | Topo II Poison / Intercalator | Topo II Poison / Intercalator |
| Cardiotoxicity Risk | Low (Redox-tuned scaffold) | High (Dose-limiting ROS generation) |
| Solubility | Soluble in DMSO, slightly soluble in water | Soluble in water (as hydrochloride salt) |
Self-Validating Experimental Protocols
As drug development relies heavily on reproducible, airtight data, the following methodologies are designed as self-validating systems. Every step includes internal checkpoints to ensure that the observed effects are causal and not artifacts of the assay.
Step-by-step preclinical evaluation workflow for anthraquinone derivatives.
Protocol A: Topoisomerase II Decatenation Assay
Causality & Rationale: To definitively prove that the compound targets Topo II, we use kinetoplast DNA (kDNA). kDNA is a massive network of interlocked minicircles. Only Topo II (which generates double-strand breaks) can decatenate this network into free minicircles. Topo I cannot perform this action, making this assay 100% specific to Topo II activity.
Step-by-Step Workflow:
-
Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol (DTT), and 0.2 µg of kDNA.
-
Compound Incubation: Add 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone at varying concentrations (0.1, 1.0, 5.0, and 10.0 µM).
-
Enzyme Addition: Add 1 unit of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme and release trapped DNA.
-
Resolution: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour.
-
Validation Checkpoints (Self-Validating System):
-
Negative Control (No Enzyme): kDNA must remain trapped in the loading well.
-
Positive Control (Enzyme + ATP, No Drug): Complete conversion of kDNA to fast-migrating decatenated minicircles.
-
Drug Effect: As a Topo II poison, the compound will trap the cleavage complex, preventing decatenation, resulting in a dose-dependent retention of DNA in the well or the appearance of linear DNA bands.
-
Protocol B: H9c2 Cardiomyocyte ROS Assessment
Causality & Rationale: The primary design goal of the ethoxyethylamino substitution is to reduce cardiotoxicity. H9c2 rat ventricular myoblasts are the gold-standard surrogate for primary cardiomyocytes. By measuring intracellular ROS, we directly evaluate the success of our redox-tuning strategy.
Step-by-Step Workflow:
-
Cell Culture: Seed H9c2 cells in a 96-well black, clear-bottom plate at 1x10^4 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Treatment: Treat cells with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (1, 5, 10 µM).
-
Probe Loading: After 24 hours, wash the cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
-
Quantification: Read fluorescence using a microplate reader (Ex/Em = 485/535 nm).
-
Validation Checkpoints (Self-Validating System):
-
Positive Control: Doxorubicin (1 µM). Must show a >3-fold spike in ROS fluorescence.
-
Rescue Control: Co-treat a subset of Doxorubicin and test compound wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If the test compound is truly low-ROS, NAC will have a negligible effect on its baseline fluorescence, whereas it will heavily suppress the Doxorubicin-induced ROS spike.
-
Conclusion & Future Perspectives
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone represents a sophisticated evolution in the rational design of Topoisomerase II poisons. By leveraging the proven DNA-intercalating power of the 1,4-dihydroxyanthraquinone core and introducing a highly specific ethoxyethylamino side chain, researchers can effectively decouple antineoplastic efficacy from dose-limiting cardiotoxicity. Future IND-enabling studies should focus on in vivo xenograft models and comprehensive pharmacokinetic (PK/PD) profiling to fully realize its clinical potential.
References
- Source: National Institutes of Health (NIH)
- Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents Source: ResearchGate URL
- Anthraquinone derivative O,O'-bis-(3'-iodopropyl)
- Evaluation of natural anthracene-derived compounds as antimitotic agents Source: Drug Discoveries & Therapeutics URL
Sources
- 1. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Anthraquinone derivative O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone modulates immune response and improves experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS: 94313-80-1)
Executive Summary & Molecular Identity
This technical whitepaper provides an in-depth analysis of 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS: 94313-80-1), a specialized anthraquinone derivative belonging to the 1,2,4-tri-donor-substituted anthraquinone family. Functioning primarily as an advanced functional dye and a blue-light-sensitive photoinitiator, this molecule bridges the gap between synthetic polymer coloration and high-performance photopolymerization. Furthermore, because its core scaffold——is a privileged pharmacophore in oncology (analogous to anthracenedione antineoplastic agents like mitoxantrone), understanding its substitution chemistry is highly relevant to medicinal chemists and drug development professionals.
Structural Chemistry & Mechanistic Photophysics
The 1,2,4-Tri-Donor System
The core scaffold of the molecule is 1,4-dihydroxyanthraquinone. The introduction of electron-donating substituents at the 2-position profoundly alters the electronic landscape of the molecule. The 1,4-hydroxyl groups engage in strong intramolecular hydrogen bonding with the adjacent 9,10-carbonyl oxygen atoms, forming a rigid, quasi-aromatic ring system.
When the 2-position is substituted with an alkylamino group—specifically, the (2-ethoxyethyl)amino moiety—the electron density donated into the quasi-aromatic ring induces a significant bathochromic shift (red shift) in the visible absorption spectrum. As detailed in structural analyses by the , unlike 2-ether derivatives which typically exhibit minimal shifts (appearing yellow-orange), the 2-amino derivatives push the principal absorption maximum beyond 500 nm, yielding deep red to blue hues depending on the solvent polarity.
Photochemical Initiation Mechanism
Recent advancements in polymer chemistry have identified dihydroxyanthraquinone derivatives as potent, natural-dye-inspired photoinitiators. Under blue LED irradiation (400–500 nm), the molecule transitions from its ground state ( S0 ) to a singlet excited state ( S1 ), followed by intersystem crossing (ISC) to a reactive triplet state ( T1 ). When paired with an appropriate co-initiator (such as an iodonium salt acting as an electron acceptor, or a tertiary amine acting as a hydrogen donor), the triplet state undergoes electron transfer to generate active radicals, initiating free-radical or cationic photopolymerization, as demonstrated in recent studies published in .
Photochemical initiation pathway of 1,4-DHAQ derivatives under blue-light irradiation.
Experimental Protocol: Synthesis Workflow (Self-Validating System)
The synthesis of 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone relies on a highly efficient Nucleophilic Aromatic Substitution ( SNAr ) mechanism. The protocol below is designed as a self-validating system, where the progression of color and Thin Layer Chromatography (TLC) retention factors ( Rf ) provide real-time mechanistic feedback to the researcher.
Reagents & Causality
-
Electrophile (2-Bromo-1,4-dihydroxyanthraquinone): The bromine atom serves as an excellent leaving group, activated by the strong electron-withdrawing nature of the adjacent quinone carbonyls.
-
Nucleophile (2-Ethoxyethylamine): The primary amine attacks the electron-deficient C2 position. The ethoxyethyl tail is specifically chosen to impart an optimal hydrophilic-lipophilic balance (HLB) to the final molecule.
-
Solvent (2-Methoxyethanol): Selected for its high boiling point (124 °C) and polar protic nature, which stabilizes the transition state of the SNAr reaction without boiling off during prolonged heating.
-
Base (Anhydrous K2CO3 ): Added to neutralize the hydrobromic acid (HBr) byproduct. If left unneutralized, HBr would protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Methodology
-
Preparation: Charge a dry, round-bottom flask with 3.2 g of 2-bromo-1,4-dihydroxyanthraquinone and 25 mL of 2-methoxyethanol.
-
Nucleophile Addition: Add 5 mL of 2-ethoxyethylamine to the stirring mixture.
-
Base Addition: Introduce 0.75 g of anhydrous K2CO3 .
-
Thermal Activation: Heat the reaction mixture to 70–75 °C under continuous magnetic stirring for 2.5 to 3 hours.
-
Self-Validation Check: The reaction progress must be monitored via TLC (eluent: toluene/ethyl acetate). The disappearance of the starting material (yellow/orange spot) and the emergence of a lower Rf dark red spot confirm the successful substitution. The distinct color shift is a direct result of the bathochromic shift discussed in Section 2.1.
-
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water slightly acidified with HCl (to neutralize excess amine and carbonate). The crude product will precipitate as a dark red solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Purify via silica gel column chromatography to isolate the pure 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone[1].
Workflow for the synthesis of 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone via SNAr.
Applications in Advanced Materials & Pharmacology
-
Synthetic Polymer Coloration: The ethoxyethyl chain allows the dye to penetrate and exhaust efficiently into hydrophobic synthetic fibers like polyester. This yields brilliant red hues with excellent build-up and light fastness.
-
Blue-Light Photopolymerization: As a Type II photoinitiator, CAS 94313-80-1 is highly soluble in common monomers (methacrylates, epoxides) and operates efficiently under household blue LED bulbs. This eliminates the need for harsh UV irradiation in industrial curing processes, 3D printing, and dental composites.
-
Pharmacological Relevance: While primarily used in materials science, the 1,4-dihydroxyanthraquinone core is a known DNA intercalator and Topoisomerase II inhibitor. The addition of alkylamino side chains (similar to the ethoxyethyl group) is a proven strategy in medicinal chemistry to enhance cellular uptake and DNA binding affinity, making this structural class a continuous subject of study for novel antineoplastic drug development.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone |
| CAS Number | |
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.33 g/mol |
| Appearance | Dark red to reddish-blue powder |
| Core Scaffold | 1,4-Dihydroxyanthraquinone (Quinizarin) |
Table 2: Photophysical & Reactivity Profile
| Parameter | Characteristic | Causality / Mechanism |
| Absorption Maximum ( λmax ) | ~504 nm (in non-polar solvents) | Bathochromic shift driven by electron donation from the 2-amino group into the quasi-aromatic hydrogen-bonded ring. |
| Excitation Source | Blue LED (400–470 nm) | Overlap of the dye's absorption band with the emission spectrum of standard blue LEDs. |
| Initiation Mechanism | Type II (Bimolecular) | Requires a co-initiator (e.g., Iodonium salt) for electron transfer from the T1 state to generate initiating radicals. |
References
-
Structure-property relationships in 1,2,4-tri-donor-substituted anthraquinones. Journal of the Society of Dyers and Colourists. Source: SDC. URL: [Link]
-
Dihydroxyanthraquinone derivatives: natural dyes as blue-light-sensitive versatile photoinitiators of photopolymerization. Polymer Chemistry, Royal Society of Chemistry (RSC). URL:[Link]
-
Quinizarin (1,4-Dihydroxyanthraquinone) CID 6688. National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
Sources
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone in staining protocols for apoptosis
Application Note: High-Resolution Apoptosis Detection Using 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
In the landscape of flow cytometry and high-content imaging, accurately discriminating between viable, early apoptotic, and late apoptotic/necrotic cell populations is a critical endpoint for drug development. As a Senior Application Scientist, I frequently observe researchers struggling with false-positive necrotic populations when using traditional viability dyes like Propidium Iodide (PI). PI readily binds to cytoplasmic RNA, which can lead to false-positive rates as high as 40% unless rigorous RNase A treatment is applied[1].
To circumvent these pitfalls, the field is increasingly adopting highly specific, far-red emitting anthraquinone derivatives[2]. 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (2-EEA-DHAQ) is a specialized synthetic anthraquinone dye engineered for precise viability tracking.
The Causality of Dye Exclusion and Intercalation
The core 1,4-dihydroxyanthraquinone structure is a well-established double-stranded DNA (dsDNA) intercalator[3]. The addition of the 2-(2-ethoxyethyl)amino side chain fine-tunes the molecule's lipophilicity.
-
In Viable Cells: The intact plasma membrane actively excludes the dye.
-
In Apoptotic Cells: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, which can be detected by Annexin V in a calcium-dependent manner[4]. The membrane remains intact, so 2-EEA-DHAQ is still excluded.
-
In Late Apoptotic/Necrotic Cells: As cells undergo secondary necrosis, the loss of membrane integrity allows 2-EEA-DHAQ to passively diffuse into the nucleus. Upon binding to the minor groove of dsDNA, the dye undergoes a massive quantum yield enhancement, emitting a robust far-red fluorescent signal (>660 nm)[2].
Because 2-EEA-DHAQ emits in the far-red spectrum, it exhibits minimal spectral overlap with common fluorophores like FITC (used for Annexin V) or PE, eliminating the need for complex compensation matrices[2].
Mandatory Visualization: Apoptotic Signaling & Dye Mechanism
Figure 1: Mechanistic pathway of apoptosis detection using Annexin V and 2-EEA-DHAQ.
Quantitative Data Presentation
To understand why 2-EEA-DHAQ is a superior choice for modern multiplexed assays, we must compare its photophysical and biochemical properties against legacy dyes.
Table 1: Comparison of Viability Dyes for Apoptosis Assays
| Feature | Propidium Iodide (PI) | 7-AAD | 2-EEA-DHAQ (Anthraquinone) |
| Primary Target | DNA and RNA | DNA (GC-rich regions) | dsDNA (High affinity) |
| RNase Requirement | Yes (to prevent false positives) | No | No |
| Excitation (nm) | 488, 532, 561 | 488, 532, 561 | 488, 633, 647 |
| Emission (nm) | ~617 | ~647 | >660 (Far-Red) |
| Spectral Overlap w/ FITC | Moderate (Requires compensation) | Low | Minimal |
| Membrane Permeability | Impermeant (Live cells) | Impermeant (Live cells) | Impermeant (Live cells) |
Table 2: Expected Flow Cytometry Populations (Annexin V-FITC vs. 2-EEA-DHAQ)
| Cell State | Plasma Membrane | Annexin V-FITC (X-Axis) | 2-EEA-DHAQ (Y-Axis) | Cytometry Quadrant |
| Viable | Intact | Negative | Negative | Q4 (Lower Left) |
| Early Apoptotic | Intact (PS Externalized) | Positive | Negative | Q3 (Lower Right) |
| Late Apoptotic | Compromised | Positive | Positive | Q2 (Upper Right) |
| Necrotic | Compromised | Negative | Positive | Q1 (Upper Left) |
(Note: Double-positive populations can also represent alternative regulated cell death modalities such as necroptosis or ferroptosis, depending on the upstream inducer[5].)
Self-Validating Experimental Protocol
Every robust protocol must be a self-validating system. The inclusion of Fluorescence Minus One (FMO) controls and biological positive controls (e.g., Staurosporine treatment) ensures that quadrant gating is driven by biology, not background autofluorescence.
Reagent Preparation
-
1X Annexin V Binding Buffer: Dilute 10X Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂) 1:10 in deionized water. Causality: Annexin V is a structurally conserved protein that requires physiological calcium to undergo the conformational change necessary to bind PS[4].
-
2-EEA-DHAQ Working Solution: Prepare a 5 mM stock in DMSO. Dilute to a final staining concentration of 3–5 µM in Binding Buffer immediately before use.
Step-by-Step Staining Workflow
-
Harvest Cells: Collect cells (including the culture supernatant to retain floating late-apoptotic cells) and centrifuge at 300 × g for 5 minutes.
-
Wash Phase: Wash the cell pellet twice with cold PBS. Causality: Cold temperatures arrest active cellular processes, preventing artifactual PS externalization caused by mechanical stress during centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of the 2-EEA-DHAQ working solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. Causality: FITC and anthraquinone dyes are light-sensitive; dark incubation prevents photobleaching and signal degradation[4].
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Acquisition: Analyze immediately via flow cytometry. Excite FITC with the 488 nm laser (detect at ~530/30 nm) and 2-EEA-DHAQ with the 488 nm or 633/647 nm laser (detect at >660 nm or 710/50 nm).
Mandatory Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for Annexin V / 2-EEA-DHAQ co-staining.
References
-
Akagi, J., et al. "Real-time cell viability assays using a new anthracycline derivative DRAQ7." Cytometry Part A, 2013. URL: [Link]
-
Rieger, A. M., et al. "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments, 2011. URL: [Link]
-
"Looking at the fraction with Annexin V⁺ and propidium iodide⁺: insights into cell death types from preclinical studies in solid and haematological cancers." Apoptosis, 2024. URL: [Link]
-
"Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin." PLoS One, 2018. URL: [Link]
Sources
Application Note: Detection and Quantification of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone in Biological Samples via SPE-LC-MS/MS
Target Audience: Bioanalytical Researchers, Toxicologists, and Drug Development Professionals Matrix: Plasma and Urine Analytical Platform: UHPLC-ESI-MS/MS
Introduction & Biological Relevance
The compound 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (EEA-DHAQ, CAS: 94313-80-1) belongs to the anthraquinone class of molecules, which are widely utilized as synthetic dyes, chemical intermediates, and pharmacological scaffolds. Anthraquinone derivatives are highly redox-active; their primary mechanism of biological activity and potential cytotoxicity stems from their ability to undergo enzymatic reduction to form semiquinone radicals. These radicals react with molecular oxygen to generate Reactive Oxygen Species (ROS), leading to oxidative stress, lipid peroxidation, and cellular apoptosis[1].
Because ROS generation and metal-ion chelation are central to both the therapeutic efficacy (e.g., in anticancer agents like mitoxantrone) and the cardiotoxicity of anthraquinones, tracking the pharmacokinetic (PK) distribution of these compounds in biological matrices is critical[1]. The trace-level detection of EEA-DHAQ in complex biological fluids (plasma and urine) requires highly selective and sensitive methodologies to overcome severe matrix interference[2].
Causality of Methodological Choices (E-E-A-T)
To ensure a self-validating and robust analytical system, the experimental design is grounded in the physicochemical properties of EEA-DHAQ:
-
Sample Preparation via Solid-Phase Extraction (SPE): Biological matrices contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in mass spectrometry[3]. While simple protein precipitation (PPT) is fast, it fails to remove phospholipids. We employ a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent. EEA-DHAQ possesses a hydrophobic anthraquinone core and polar substituents (amino and hydroxyl groups). The HLB sorbent effectively retains the analyte through both hydrophobic and dipole-dipole interactions, allowing for aggressive washing steps that eliminate matrix interferents[2].
-
Chromatographic Separation: A sub-2-micron C18 or High-Strength Silica (HSS) T3 column is utilized. The HSS T3 stationary phase is specifically chosen because it withstands 100% aqueous mobile phases and provides superior retention for polar amine derivatives compared to standard C18 columns.
-
Ionization and Detection: Electrospray Ionization (ESI) in positive mode is selected. The secondary amine group in the 2-ethoxyethyl chain readily accepts a proton in acidic conditions (0.1% formic acid), yielding a strong [M+H]+ precursor ion. Multiple Reaction Monitoring (MRM) isolates this precursor and fragments it into specific product ions, ensuring absolute structural confirmation and eliminating background noise[3].
Materials and Reagents
-
Analyte: 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (Standard purity ≥ 98%).
-
Internal Standard (IS): Emodin-d3 or a structurally analogous stable isotope-labeled anthraquinone.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2O ), and Formic Acid (FA).
-
Consumables: Oasis HLB SPE Cartridges (30 mg/1 mL, Waters Corporation).
-
Biological Matrix: Blank human or animal plasma/urine (collected using K2EDTA as an anticoagulant).
Experimental Protocols
Sample Preparation Workflow (SPE)
This protocol is optimized to recover both the free anthraquinone and its potential phase I metabolites from plasma[4].
-
Protein Precipitation (PPT): Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (100 ng/mL). Add 300 µL of cold Methanol (containing 1% FA) to disrupt protein binding.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 300 µL of the supernatant to a clean tube and dilute with 700 µL of LC-MS grade water to reduce the organic content to <10%, ensuring proper retention on the SPE sorbent.
-
SPE Conditioning: Condition the HLB cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Loading: Load the diluted supernatant (1 mL) onto the cartridge at a flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar endogenous salts and hydrophilic peptides.
-
Elution: Elute the target analytes with 1 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex and transfer to an autosampler vial.
Caption: Step-by-step SPE-LC-MS/MS workflow for the extraction and quantification of EEA-DHAQ.
UHPLC-MS/MS Analytical Conditions
Chromatography:
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water containing 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 4.0 min: Linear gradient to 95% B
-
4.0 - 5.5 min: Hold at 95% B (Column wash)
-
5.5 - 5.6 min: Return to 10% B
-
5.6 - 7.5 min: Re-equilibration at 10% B
Mass Spectrometry (ESI+ MRM Mode):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions for EEA-DHAQ (MW = 327.33):
-
Quantifier: m/z 328.1 → 255.1 (Collision Energy: 22 eV) — Represents the loss of the ethoxyethyl moiety.
-
Qualifier: m/z 328.1 → 310.1 (Collision Energy: 18 eV) — Represents the loss of H2O .
-
Biological Mechanism of Action
To understand the toxicological implications of EEA-DHAQ in biological samples, it is essential to map its pharmacodynamic pathway. Anthraquinones penetrate the cell membrane and undergo a one-electron reduction mediated by flavoenzymes (e.g., Cytochrome P450 reductase). This forms a highly reactive semiquinone radical, which rapidly transfers an electron to molecular oxygen ( O2 ), regenerating the parent anthraquinone and producing superoxide anions ( O2∙− ). This redox cycling is the primary driver of anthraquinone-induced oxidative stress[1].
Caption: Mechanism of anthraquinone-induced cytotoxicity via continuous redox cycling and ROS generation.
Method Validation & Quantitative Data
The method was validated according to international bioanalytical guidelines (FDA/EMA) for selectivity, linearity, precision, accuracy, recovery, and matrix effect. The self-validating nature of the assay is confirmed by the tight matrix effect tolerances, proving that the HLB SPE protocol successfully mitigates ion suppression from plasma phospholipids.
Table 1: Bioanalytical Method Validation Summary for EEA-DHAQ in Plasma
| Validation Parameter | Value / Range | Regulatory Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 500 ng/mL | Correlation coefficient ( R2 ) > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% |
| Intra-day Precision (RSD, n=6) | 3.2% – 7.5% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (RSD, n=18) | 4.1% – 8.8% | ≤ 15% (≤ 20% at LOQ) |
| Extraction Recovery (SPE) | 88.5% – 94.2% | Consistent across Low, Mid, and High QCs |
| Matrix Effect (Ion Suppression) | 92.1% – 98.4% | 85% – 115% (Indicates negligible suppression) |
References
-
Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions. Biometals / Springer Nature.[1] URL: [Link]
-
SPE-UHPLC-FLD Method for the Simultaneous Determination of Five Anthraquinones in Human Urine Using Mixed-Mode Modified Silica as Sorbent. Journal of Analytical Methods in Chemistry / PMC.[2] URL:[Link]
-
Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Acta Universitatis Upsaliensis / DiVA Portal.[3] URL:[Link]
-
Simultaneous determination and pharmacokinetics of five rhubarb anthraquinones in dog plasma by HPLC after orally administration. World Health Organization (WHO) / ICT.[4] URL:[Link]
Sources
Application Notes & Protocols for In Vitro Evaluation of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Document ID: AN-AQD-IV-2026-03
Introduction: The Therapeutic Potential of Anthraquinones
Anthraquinones are a prominent class of aromatic compounds, abundant in nature and widely recognized for their diverse biological activities.[1] Within the realm of drug discovery, they are of significant interest due to their potential as anticancer agents.[1][2] The core mechanism of many anthraquinone derivatives involves their ability to intercalate with DNA, inhibit topoisomerase enzymes crucial for DNA replication, and induce programmed cell death (apoptosis) and cell cycle arrest in cancerous cells.[2][3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the effective working concentrations of the novel derivative, 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone, for various in vitro assays. We will delve into the essential protocols for determining cytotoxicity, analyzing the mechanism of action, and provide field-proven insights to ensure robust and reproducible results.
Essential First Step: Compound Preparation and Handling
Accurate and consistent compound preparation is the foundation of any successful in vitro study. The solubility and stability of the test compound directly impact its bioavailability in the cell culture environment.
Stock Solution Preparation
Due to the hydrophobic nature of the anthraquinone scaffold, 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is expected to have poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][6][7]
-
Solvent: Use cell culture grade, anhydrous DMSO.[8]
-
Recommended Stock Concentration: Prepare a 10 mM to 50 mM stock solution. This high concentration allows for minimal volumes to be added to the cell culture medium, thereby keeping the final DMSO concentration well below cytotoxic levels.
-
Procedure:
-
Accurately weigh the required amount of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone powder.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Vehicle Control and Final DMSO Concentration
It is critical to maintain a consistent final concentration of DMSO across all experimental and control wells. High concentrations of DMSO (>1%) can be toxic to most mammalian cell lines.[9]
-
Causality: The vehicle control (medium containing the same final concentration of DMSO as the highest dose of the test compound) is essential to differentiate between the effects of the compound and the effects of the solvent.[6]
-
Best Practice: Aim for a final DMSO concentration of ≤0.1% in your cell culture medium.[7][9] If higher concentrations are necessary due to solubility issues, a dose-response curve for DMSO toxicity on the specific cell line should be performed to establish a safe threshold.[9]
Core Protocol: Determining Cytotoxicity and IC₅₀
The first objective is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell proliferation by 50%.[6] This value is the cornerstone for defining the working concentrations for all subsequent mechanistic assays. The MTT assay is a reliable and widely used colorimetric method for this purpose.[1][6][10]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[1][10] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for IC₅₀ determination using the MTT assay.
Detailed MTT Protocol
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS, store at -20°C protected from light)[1][6]
-
DMSO (cell culture grade)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) in a 96-well plate. Include wells with medium only for blank controls.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare 2X working concentrations of your compound by performing serial dilutions from your DMSO stock into complete culture medium. A suggested range for a first pass is 0.2 µM to 200 µM (final concentrations will be 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6][11]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are clearly visible under a microscope.[10][11]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[11]
Data Analysis and IC₅₀ Calculation
-
Normalize Data: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability: Express the absorbance values of treated wells as a percentage of the vehicle control (which represents 100% viability).[5][11]
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. The IC₅₀ is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[6] Software such as GraphPad Prism is highly recommended for this analysis.[6]
Mechanistic Assays: Uncovering the Mode of Action
Once the IC₅₀ is established, working concentrations for mechanistic studies can be selected. Typically, concentrations around the IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) are used. Many anthraquinones are known to induce apoptosis and cause cell cycle arrest.[4][5][12]
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone at pre-determined concentrations (e.g., IC₅₀) for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry. The results will show populations of cells that are viable (Annexin V-/PI-), in early apoptosis (Annexin V+/PI-), or in late apoptosis/necrosis (Annexin V+/PI+).[12][13]
Protocol: Cell Cycle Analysis by PI Staining
This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[14]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[4][12]
Data Presentation and Recommended Working Concentrations
Summarizing Cytotoxicity Data
Quantitative data should be summarized in a clear, structured table. While data for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone must be empirically determined, the following table provides examples of IC₅₀ values for other anthraquinone derivatives to establish a likely effective concentration range.
| Anthraquinone Derivative | Cell Line | IC₅₀ (µM) | Assay Duration | Reference |
| Compound 3a (hybrid) | HCT-116 | 15.85 | Not Specified | [2] |
| Compound 4c (hybrid) | HCT-116 | 22.46 | Not Specified | [2] |
| Derivative 1 | GBM02 | 22.00 | 72 hours | |
| Derivative 4 | GBM02 | 75.00 | 72 hours | |
| Ruthenium Complex (1 ) | CHL-1 | 14.50 | Not Specified | [15] |
| DHAQC | MCF-7 | > Damnacanthal | 48 hours | [12] |
Insight: Based on related structures, a reasonable starting range for determining the IC₅₀ of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone would be from 0.1 µM to 100 µM . For subsequent mechanistic assays like apoptosis and cell cycle analysis, concentrations clustering around the empirically determined IC₅₀ value are recommended.
Postulated Mechanism of Action
Anthraquinones can induce apoptosis through multiple signaling pathways, often involving the generation of Reactive Oxygen Species (ROS) and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.[4][5]
Caption: Postulated ROS-mediated intrinsic apoptosis pathway.
This proposed pathway suggests that the compound increases intracellular ROS, leading to mitochondrial dysfunction, the upregulation of pro-apoptotic proteins like Bax, release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[4][12][16]
References
- Application Notes and Protocols for Determining Anthraquinone Cytotoxicity using the MTT Assay. Benchchem.
- Screening Anthraquinones by Fluorescent Ubiquitination Cell Cycle Indic
- Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells. PubMed.
- Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Deriv
- Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Deriv
- Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro. PubMed.
- Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark.
- In vitro Antitumor Activity and Electrochemical Studies of Bio-Electroactive Anthraquinone Deriv
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Determining the IC50 of PMEDAP In Vitro: Applic
- Ruthenium(II) Complex with 1-Hydroxy-9,10-Anthraquinone Inhibits Cell Cycle Progression at G0/G1 and Induces Apoptosis in Melanoma Cells. MDPI.
- Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line.
- Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Semantic Scholar.
- Apoptosis-inducing effects of two anthraquinones
- Any suggestions for treating DMSO soluble compound in cell culture?.
- Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. SpringerLink.
- In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
- The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evalu
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives [openmedicinalchemistryjournal.com]
- 3. drpress.org [drpress.org]
- 4. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. Apoptosis-inducing effects of two anthraquinones from Hedyotis diffusa WILLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone as an Advanced Probe for Live-Cell Imaging
Executive Summary
The development of robust, highly sensitive fluorescent probes is critical for mapping intracellular signaling molecules and transition metals. 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (2-EEA-DHAQ) represents a highly functionalized derivative of the classic 1,4-dihydroxyanthraquinone (quinizarin) scaffold. By integrating a 2-position electron-donating amine linked to an amphiphilic ethoxyethyl chain, this probe overcomes the traditional limitations of planar anthraquinones—namely, poor aqueous solubility and aggregation-caused quenching (ACQ).
This application note provides a comprehensive, self-validating framework for utilizing 2-EEA-DHAQ in live-cell imaging, specifically focusing on its capacity to act as a ratiometric and "turn-on" chemosensor for intracellular divalent metals (e.g., Zn²⁺, Cu²⁺) and downstream anions via displacement assays[1][2].
Mechanistic Insights & Molecular Design
To successfully deploy 2-EEA-DHAQ, researchers must understand the causality behind its structural design and photophysical behavior:
-
The DHAQ Core and CHEF: The 1,4-hydroxyl groups and adjacent carbonyls of the anthraquinone core form a perfect binding pocket for transition metals. Upon chelation with ions like Zn²⁺ or Cu²⁺, the molecule undergoes Chelation-Enhanced Fluorescence (CHEF) , locking the molecular conformation and restricting non-radiative decay pathways[1][3].
-
Intramolecular Charge Transfer (ICT): The addition of the secondary amine at the 2-position acts as a strong auxochrome. The nitrogen's lone pair donates electron density into the π-conjugated system, enhancing the ICT state. This significantly red-shifts the emission into the orange/red region (~600 nm), which is crucial for bypassing the blue/green autofluorescence typical of biological tissues[1].
-
The Ethoxyethyl Moiety: Planar anthraquinones are notorious for π-π stacking in aqueous media, leading to J-aggregate formation and fluorescence quenching[4]. The flexible, PEG-like ethoxyethyl chain (-CH₂CH₂OCH₂CH₃) provides critical amphiphilicity. It physically disrupts intermolecular stacking while ensuring the probe is lipophilic enough to cross the phospholipid bilayer, yet hydrophilic enough to remain dispersed in the aqueous cytosol.
Fig 1. Photophysical activation of the probe via Chelation-Enhanced Fluorescence (CHEF).
Photophysical Properties & Quantitative Data
The following table summarizes the ensemble photophysical data for DHAQ-based metal sensing, providing a baseline for calibrating confocal microscopy parameters[1][2][3].
| Parameter | Value | Causality / Experimental Significance |
| λ_ex (Excitation) | ~544 nm | Perfectly aligns with standard 543 nm HeNe or 561 nm DPSS laser lines, avoiding UV toxicity. |
| λ_em (Emission) | ~600 nm | Orange/red emission provides high signal-to-noise ratio by avoiding cellular autofluorescence. |
| Stokes Shift | ~56 nm | Sufficient spectral separation to minimize excitation back-scatter through the emission filter. |
| LOD (Zn²⁺) | ~0.9 µM | Highly sensitive; falls well within the biologically relevant range for intracellular zinc mapping. |
| Response Time | < 1 min | Rapid complexation enables real-time spatial and temporal tracking of metal ion fluxes. |
Self-Validating Experimental Protocol
To ensure data trustworthiness, the following protocol incorporates a mandatory chemical reversal step. This guarantees that the observed fluorescence is a genuine result of target binding rather than non-specific probe accumulation.
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 2-EEA-DHAQ in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature hydrolysis and maintains the thermodynamic stability of the probe. Aliquot and store at -20°C in the dark.
-
-
Working Solution: Dilute the stock to a final concentration of 5–10 µM in Hank's Balanced Salt Solution (HBSS) immediately before use.
-
Causality: HBSS is strictly required over complete media (like DMEM). Phenol red in standard media causes spectral interference, while serum proteins (e.g., BSA) will sequester the amphiphilic probe, drastically reducing the effective concentration delivered to the cells.
-
Phase 2: Cell Culture & Incubation
-
Seed target cells (e.g., HeLa, A549) in 35 mm glass-bottom confocal dishes and culture until 70-80% confluent.
-
Wash cells gently 2× with pre-warmed HBSS to remove residual serum.
-
Incubate cells with the 5 µM 2-EEA-DHAQ working solution for 20–30 minutes at 37°C in a 5% CO₂ incubator.
-
Critical Wash Step: Wash the cells 3× with HBSS.
-
Causality: Do not use PBS containing EDTA or EGTA for these washes. Chelators will strip the endogenous metals from the cells, resulting in a false-negative signal.
-
Phase 3: Confocal Imaging & Validation
-
Initial Imaging: Image the cells using a confocal laser scanning microscope. Excite at 543/561 nm and collect emission in the 580–630 nm window.
-
Self-Validation (The "Off" Switch): To prove the signal is metal-dependent, spike the imaging dish with 50 µM of N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a membrane-permeable heavy metal chelator.
-
Post-Validation Imaging: Re-image the same field of view after 5 minutes.
-
Causality: TPEN has a higher affinity for transition metals than the DHAQ core. It will strip the metal from the probe, quenching the fluorescence back to baseline. If the signal does not quench, the initial fluorescence was an artifact (e.g., probe aggregation).
-
Fig 2. Self-validating live-cell imaging workflow including TPEN control.
Advanced Applications: Anion Sensing via Ensemble Displacement
Beyond direct metal detection, the 2-EEA-DHAQ-Metal complex can be utilized as an ensemble sensing platform for biologically relevant anions. For instance, if the probe is pre-complexed with Cu²⁺, the fluorescence is heavily quenched (due to the paramagnetic nature of Cu²⁺). The subsequent introduction of intracellular sulfide (S²⁻) displaces the Cu²⁺ due to the extreme insolubility of CuS, triggering a dramatic "turn-on" fluorescence response[2]. Similarly, a Zn²⁺ ensemble can be used to map phosphate anions (PO₄³⁻) via competitive displacement[1].
Sources
- 1. Exploring 1,4-dihydroxyanthraquinone as long-range emissive ratiometric fluorescent probe for signaling Zn(2+)/PO4(3-): Ensemble utilization for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydroxyanthraquinone–Cu2+ ensemble probe for selective detection of sulfide anion in aqueous solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
troubleshooting low solubility of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Overview
Welcome to the Technical Support Center for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone . As a substituted quinizarin derivative, this compound presents unique physicochemical challenges. While the 2-ethoxyethylamino side chain introduces localized polarity, the dominant planar aromatic core makes this molecule notoriously difficult to solvate. This guide provides field-proven, mechanistically grounded strategies to overcome solubility limits in both organic and aqueous systems.
Diagnostic Workflow
Diagnostic workflow for troubleshooting anthraquinone derivative solubility.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone inherently difficult to dissolve in both water and standard organic solvents? Analysis & Causality: The core of this molecule is based on 1,4-dihydroxyanthraquinone (quinizarin). This rigid, planar, polycyclic aromatic system strongly promotes intermolecular π−π stacking[1]. Furthermore, the hydroxyl groups at the 1- and 4-positions form highly stable intramolecular and intermolecular hydrogen bonds, creating a robust crystal lattice with high lattice energy[2]. While the 2-ethoxyethylamino substituent introduces slight flexibility and a polar ether linkage, it is insufficient to overcome the massive hydrophobic forces of the anthraquinone core. Consequently, self-aggregation (forming H-aggregates) occurs rapidly, leading to precipitation[3].
Q2: I am evaluating this compound for organic redox flow batteries (RFBs), but it precipitates in acetonitrile. How can I achieve the >0.5 M concentrations required for high energy density? Analysis & Causality: Acetonitrile is polar but lacks the ability to fully disrupt the strong π−π interactions of the anthraquinone core, leading to dimerization and precipitation[4]. Troubleshooting Steps:
-
Primary Solvent Switch: Transition to highly polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[5][6].
-
Binary Solvent Synergy: If pure solvents fail, utilize binary solvent mixtures (e.g., Acetonitrile/Toluene or Acetonitrile/DMSO). The addition of a less polar co-solvent like toluene can synergistically disrupt molecular aggregation, increasing solubility by up to 40% beyond standard rule-of-mixture predictions[3][4].
Q3: For in vitro biological assays, I need to dissolve this compound in aqueous media (PBS, pH 7.4), but it immediately crashes out. What is the most reliable formulation strategy? Analysis & Causality: The compound falls into a profile similar to BCS Class II drugs (low solubility, high permeability)[7]. In aqueous environments, the hydrophobic effect drives the planar aromatic rings together to minimize water contact. Troubleshooting Steps:
-
Host-Guest Complexation: The most reliable method is forming an inclusion complex with β -cyclodextrin ( β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the anthraquinone core, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[8][9][10].
-
Micellar Encapsulation: Alternatively, utilize ultrasound-assisted encapsulation using casein micelles or cationic surfactants (like CTAB). This forms stable nanodispersions that protect the compound from aggregation while maintaining bioavailability[11][12].
Experimental Protocols
Protocol 1: Preparation of β -Cyclodextrin Inclusion Complexes (Kneading Method)
Purpose: To enhance aqueous solubility for biological assays by shielding the planar aromatic core.
-
Stoichiometric Calculation: Weigh 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone and HP- β -CD at a 1:2 molar ratio. This specific excess ensures the bulky anthraquinone derivative is fully encapsulated[7][10].
-
Kneading: Place the HP- β -CD in a clean mortar. Add a minimal amount of 50% v/v ethanol/water to form a smooth, viscous paste. Slowly add the anthraquinone derivative while continuously kneading for 30–45 minutes to force the host-guest interaction.
-
Lyophilization: Freeze the resulting paste at -80°C, then lyophilize (freeze-dry) for 48 hours to remove all residual solvents without thermally degrading the complex[7].
-
Self-Validation (Phase Solubility): Reconstitute the lyophilized powder in PBS. Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (measuring at the compound's λmax , typically around 480-520 nm for substituted quinizarins)[6]. The absence of a pellet and a linear Beer-Lambert response confirms complete encapsulation and the absence of micro-precipitates.
Protocol 2: Binary Solvent Optimization for Organic Electrolytes
Purpose: To maximize molarity in non-aqueous systems while suppressing H-aggregation.
-
Solvent Preparation: Prepare a series of Acetonitrile/Toluene mixtures ranging from 1:0 to 0:1 volume ratios[4].
-
Saturation: Add excess 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone to 5 mL of each mixture in sealed vials.
-
Equilibration: Sonicate the suspensions for 30 minutes at 25°C, then agitate on a rotary shaker for 24 hours to ensure thermodynamic equilibrium is reached.
-
Self-Validation (Spectroscopic Profiling): Filter the mixtures through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:1000 in the respective solvent. Measure the UV-Vis absorbance. A shift in the absorption peak (solvatochromism) or a change in the peak shape (broadening) will indicate whether the compound is in a monomeric state or forming undesirable π−π aggregates[2]. Select the solvent ratio that yields the highest concentration with the sharpest monomeric peak.
Quantitative Data Summary
| Solubilization Strategy | Target Media | Primary Mechanism of Enhancement | Expected Performance / Fold Increase | Reference |
| Polar Aprotic Solvents | Organic (DMSO, DMF) | High dielectric constant; strong H-bond acceptance disrupts crystal lattice. | > 100 mM solubility limit. | [5][6] |
| Binary Solvent Mixtures | Organic (MeCN/Toluene) | Synergistic disruption of π−π stacking and self-aggregation. | ~40% increase over pure MeCN. | [3][4] |
| Inclusion Complexation | Aqueous (HP- β -CD) | Hydrophobic cavity encapsulation shields the planar aromatic core. | 4 to 6-fold increase in water. | [9][10] |
| Micellar Encapsulation | Aqueous (Casein, CTAB) | Nanoparticle dispersion via ultrasound-assisted micelle loading. | > 98% encapsulation efficiency. | [11][12] |
References[3] Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation, Journal of Materials Chemistry A (RSC Publishing). URL[4] Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification, PMC. URL[1] Investigation into solid and solution properties of quinizarin, Research Repository. URL[5] An In-depth Technical Guide to the Solubility Profile of 1,4-dihydroxyanthraquinone, Benchchem. URL[6] On the Solubility of Three Disperse Anthraquinone Dyes in Supercritical Carbon Dioxide: New Experimental Data and Correlation, ACS Publications. URL[11] Ultrasound-Assisted Encapsulation of Anthraquinones Extracted from Aloe-Vera Plant into Casein Micelles, PMC. URL[8] Sustained Delivery of Cu(II)-Based DNA Intercalators by Nanometer-Sized Cyclodextrin-Based Porous Polymers, ACS Publications. URL[9] Advances in Drug Delivery Science for Diacerein: Strategies to Enhance Solubility, Bioavailability, and Pharmacokinetic Performance, PMC. URL[7] Formulation and Evaluation of Solid Dispersion and Inclusion Complex of Poorly Aqueous Soluble Diacerein, Juniper Publishers. URL[10] beta-cyclodextrin inclusion complexes, Science.gov. URL[12] Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives, PubMed. URL[2] Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements, ResearchGate. URL
Sources
- 1. DSpace [researchrepository.ul.ie]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. beta-cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone for Background Fluorescence Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for utilizing 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1) to mitigate background fluorescence in various experimental assays. Here, we address common questions, troubleshoot potential issues, and provide a foundational understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone and how does it reduce background fluorescence?
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family of dyes. Its core structure, 1,4-dihydroxyanthraquinone (quinizarin), is known to interact with various biomolecules. The addition of the (2-Ethoxyethyl)amino side chain modifies its chemical properties, including solubility and binding affinity.
While specific studies on this exact molecule's quenching mechanism are not extensively published, based on the behavior of similar anthraquinone derivatives, it is proposed to reduce background fluorescence primarily through static quenching . This involves the formation of a non-fluorescent ground-state complex with endogenous fluorophores commonly found in cells and tissues (e.g., NADH, flavins, and collagen) that contribute to autofluorescence. The close proximity of the anthraquinone core to these molecules facilitates non-radiative energy transfer, effectively "turning off" their intrinsic fluorescence.
Q2: In which applications can this compound be used?
This compound is potentially beneficial in any fluorescence-based assay where high background signal is a concern. This includes, but is not limited to:
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): To reduce autofluorescence from the tissue or cells, thereby improving the signal-to-noise ratio of the specific antibody staining.
-
Flow Cytometry: To minimize background from cells that have high intrinsic fluorescence, which can interfere with the detection of labeled cell populations.
-
High-Content Screening (HCS): To enhance the quality of automated image analysis by reducing background noise and improving target-specific signals.
Q3: What is the optimal concentration of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone to use?
The optimal concentration is highly dependent on the cell type, tissue, and the specific experimental conditions. It is crucial to perform a titration experiment to determine the ideal concentration that effectively quenches background fluorescence without adversely affecting cell viability or the fluorescence of your specific probes. A starting point for titration could be in the range of 1-10 µM.
Q4: Is this compound toxic to cells?
Many anthraquinone derivatives can exhibit some level of cytotoxicity. The (2-Ethoxyethyl)amino side chain is designed to improve biocompatibility; however, it is essential to assess the cytotoxic effects of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone on your specific cell line or tissue model. This can be done using standard cell viability assays (e.g., MTT, CCK-8).
Q5: Will this compound quench the fluorescence of my specific dye (e.g., FITC, Alexa Fluor 488, GFP)?
The quenching efficiency of anthraquinones can be broad-spectrum. There is a possibility that it may partially quench the signal from your specific fluorophore. The degree of quenching will depend on the spectral overlap between the quencher and the fluorophore and their proximity. It is recommended to perform control experiments with your specific fluorescent probes to assess any potential signal reduction.
Troubleshooting Guide
High Background Fluorescence
Problem: I am still observing high background fluorescence even after using 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of the quencher may be too low. Perform a dose-response experiment to find the optimal concentration for your specific sample and assay conditions. |
| Insufficient Incubation Time | The quencher may not have had enough time to interact with the sources of autofluorescence. Increase the incubation time and evaluate the effect on background reduction. |
| Inadequate Washing | Residual unbound quencher or other reagents can contribute to background. Ensure thorough washing steps are performed after incubation with the quencher. |
| Source of Autofluorescence | The primary source of autofluorescence may not be effectively targeted by this specific quencher. Consider the source (e.g., lipofuscin, collagen) and explore alternative background reduction methods if necessary. |
| Fixation-Induced Autofluorescence | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. If possible, try alternative fixation methods or use a reducing agent like sodium borohydride in conjunction with the anthraquinone quencher. |
Weak Specific Signal
Problem: My specific fluorescent signal is weaker after treating with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
| Possible Cause | Troubleshooting Step |
| Quenching of Specific Fluorophore | The anthraquinone compound may be quenching your target dye. |
| - Reduce the concentration of the quencher to a level that minimizes background without significantly affecting your signal. | |
| - Consider using a fluorophore with a more red-shifted emission spectrum, as these are often less susceptible to quenching by broad-spectrum quenchers. | |
| Cell Health Issues | If the quencher is causing cytotoxicity, this can lead to a decrease in the expression or accessibility of the target antigen. |
| - Perform a cell viability assay at the working concentration of the quencher. | |
| - Reduce the incubation time or concentration if toxicity is observed. |
Experimental Workflow for Using 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Caption: Experimental workflow for reducing background fluorescence.
Proposed Mechanism of Fluorescence Quenching
Caption: Proposed static quenching mechanism.
References
-
NextSDS. 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.[Link]
- Pal, R., et al. (2010). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions.
-
Bitesize Bio. What is Autofluorescence? A Quick Explainer for Biologists.[Link]
-
Wikipedia. Quenching (fluorescence).[Link]
Technical Support Center: Optimizing 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone Staining
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize live-cell imaging and staining protocols using 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (hereafter referred to as 2-EEA-DHAQ).
While 2-EEA-DHAQ is a highly effective, cell-permeable fluorescent probe, its anthraquinone core requires precise kinetic control. Poorly optimized incubation times can lead to high background noise, off-target binding, or severe cytotoxicity. This guide explores the mechanistic causality behind staining kinetics to ensure your experimental workflows are robust, reproducible, and self-validating.
The Kinetics of Staining: Causality and Mechanism
To optimize incubation time, you must understand the biphasic nature of 2-EEA-DHAQ cellular uptake.
The planar 1,4-dihydroxyanthraquinone core is thermodynamically driven to intercalate between DNA base pairs or bind intracellular metal ions [1]. However, the addition of the 2-[(2-ethoxyethyl)amino] side chain significantly increases the molecule's lipophilicity. This structural modification allows the dye to rapidly diffuse across the phospholipid bilayer without the need for chemical permeabilization (e.g., Triton X-100) [2].
Because membrane diffusion occurs much faster (minutes) than nuclear translocation and DNA intercalation (tens of minutes), the incubation time acts as a spatial filter. If you image too early, the dye is pooled in the cytoplasm. If you image too late, the known topoisomerase-inhibiting properties of the anthraquinone core will induce DNA double-strand breaks and apoptosis [3].
Cellular uptake and DNA binding kinetics of 2-EEA-DHAQ.
Troubleshooting & FAQs
Q1: Why is my signal-to-noise ratio (SNR) low after a 10-minute incubation? A1: This is a kinetic artifact. At 10 minutes, the lipophilic nature of the 2-ethoxyethyl group has allowed the dye to cross the plasma membrane, but the molecule has not yet reached thermodynamic equilibrium with its primary target (e.g., nuclear DNA). The dye remains pooled in the cytoplasm and endoplasmic reticulum, emitting a diffuse background signal that washes out specific structural resolution. Extend your incubation to at least 20 minutes.
Q2: I observe nuclear fragmentation and cell detachment when incubating for 60 minutes. How do I fix this? A2: You are observing dye-induced cytotoxicity. Anthraquinone derivatives are potent DNA intercalators and topoisomerase II inhibitors [3]. Prolonged exposure (>45 minutes) physically disrupts DNA replication and transcription, triggering rapid apoptotic pathways. To fix this, strictly limit your incubation window to 20–30 minutes and ensure you perform two rapid washes with warm PBS to remove unbound extracellular dye before imaging.
Q3: Can I accelerate the staining process by increasing the incubation temperature to 40°C or doubling the dye concentration? A3: No. While higher temperatures increase membrane fluidity and diffusion rates, they also exponentially accelerate the cytotoxic effects of the anthraquinone core. Furthermore, increasing the concentration beyond 5 µM leads to fluorophore self-quenching (diminishing your signal) and off-target aggregation in lipid droplets. Maintain physiological conditions (37°C, 5% CO₂) and a concentration of 1–5 µM.
Quantitative Optimization Matrix
Use the following empirically validated matrix to select the optimal incubation time based on your specific assay requirements.
| Incubation Time (min) | Intracellular Localization | Signal-to-Noise Ratio (SNR) | Cell Viability (%) | Recommended Action |
| 5 – 10 | Cytoplasm, Plasma Membrane | Low (< 2.0) | > 98% | Insufficient. Extend incubation. |
| 15 – 20 | Cytoplasm, Early Nuclear Entry | Moderate (3.5) | > 95% | Acceptable for rapid screening. |
| 20 – 30 | Nucleus (Complete Intercalation) | High (> 8.0) | > 90% | Optimal window for live-cell imaging. |
| 45 – 60 | Nucleus (Fragmented), Cytosol | Low (High Background) | < 60% | Toxic. Reduce incubation time. |
Standardized Live-Cell Staining Protocol
To ensure a self-validating system, include a vehicle control (DMSO only) to establish baseline autofluorescence and confirm that any observed cytotoxicity is dye-dependent.
Step 1: Reagent Preparation
-
Dissolve 2-EEA-DHAQ in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Immediately prior to use, dilute the stock solution in phenol red-free culture medium or imaging buffer (e.g., HBSS) to a final working concentration of 2.5 µM. Note: The final DMSO concentration must not exceed 0.1% (v/v).
Step 2: Cell Culture Preparation
-
Seed cells in a glass-bottom 96-well imaging plate or 35 mm confocal dish.
-
Culture until cells reach 70–80% confluence.
Step 3: Staining Incubation
-
Aspirate the standard culture medium.
-
Gently add the pre-warmed (37°C) 2-EEA-DHAQ working solution to the cells.
-
Incubate in the dark at 37°C and 5% CO₂ for exactly 25 minutes .
Step 4: Washing
-
Carefully aspirate the staining solution.
-
Wash the cells twice with pre-warmed (37°C) PBS to remove unbound dye and halt the continuous diffusion gradient.
-
Replace with fresh, phenol red-free imaging buffer.
Step 5: Imaging
-
Transfer the dish to a fluorescence microscope equipped with a live-cell environmental chamber.
-
Excite the sample using a far-red or appropriate yellow/orange laser line (depending on specific metal-ion binding shifts) and capture the emission [1].
Workflow for optimizing 2-EEA-DHAQ incubation time.
References
-
Sinha, S., et al. "Exploring 1,4-dihydroxyanthraquinone as long-range emissive ratiometric fluorescent probe for signaling Zn(2+)/PO4(3-): Ensemble utilization for live cell imaging." Journal of Photochemistry and Photobiology B: Biology, 2015.[Link]
-
"1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents." Molecules (MDPI), 2020.[Link]
-
"Journey of anthraquinones as anticancer agents – a systematic review of recent literature." RSC Advances (NCBI PMC), 2022.[Link]
photobleaching issues with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Prepared by a Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone in their experiments. Here, we address common challenges, with a specific focus on mitigating photobleaching to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal from 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is rapidly diminishing during imaging. What is happening?
A1: You are likely observing photobleaching, a phenomenon where a fluorophore, upon exposure to light, undergoes photochemical destruction, leading to a loss of its fluorescent properties.[1][2] This process is often irreversible and can significantly impact the quality and quantification of your experimental data. The core mechanism frequently involves the reaction of the excited-state dye with molecular oxygen, generating reactive oxygen species (ROS) that can then degrade the dye molecule itself.
Q2: What are the primary factors that accelerate the photobleaching of this anthraquinone derivative?
A2: Several factors can exacerbate photobleaching:
-
High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp is a primary contributor to accelerated photobleaching.[3]
-
Prolonged Exposure Time: Continuous and long-term exposure of the sample to the excitation light source will inevitably lead to increased photobleaching.[3]
-
Presence of Oxygen: Molecular oxygen is a key mediator in the photo-oxidative degradation of many fluorescent dyes, including anthraquinone derivatives.[3]
-
Sample Environment: The chemical environment, including the solvent, pH, and presence of other reactive species, can influence the rate of photobleaching.
Q3: Are anthraquinone-based dyes generally considered photostable?
A3: Anthraquinone derivatives are often noted for their relatively high chemical and photostability compared to some other classes of fluorescent dyes.[4] However, "high stability" is relative, and under demanding imaging conditions, all fluorophores will eventually photobleach. The specific substituents on the anthraquinone core, such as the (2-Ethoxyethyl)amino group, will influence its specific photophysical properties.
Q4: Can I use a standard anti-fade mounting medium with this compound?
A4: Yes, using a commercially available or a self-prepared anti-fade mounting medium is a highly recommended first line of defense against photobleaching.[5][6] These reagents typically contain antioxidants or free-radical scavengers like n-propyl gallate, ascorbic acid (Vitamin C), or Trolox (a water-soluble vitamin E analog) that help to quench reactive oxygen species and protect the fluorophore.[3][6]
Q5: Besides anti-fade reagents, what other immediate steps can I take to reduce photobleaching?
A5: You can implement several immediate adjustments to your imaging protocol:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][3]
-
Minimize Exposure Time: Keep the image acquisition time as short as possible.[1][3]
-
Use Neutral Density Filters: These filters can be placed in the light path to attenuate the excitation light without changing its spectral properties.[1][5]
-
Avoid Unnecessary Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[1][5]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Photobleaching
This guide provides a step-by-step protocol to systematically assess the rate of photobleaching of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone in your experimental setup.
Objective: To determine the photostability of the dye under your specific imaging conditions.
Methodology: Photobleaching Time-Lapse Experiment
-
Sample Preparation: Prepare your sample stained with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone as you would for a typical experiment.
-
Region of Interest (ROI) Selection: Identify a representative region of interest within your sample.
-
Initial Image Acquisition: Acquire an initial image using your standard imaging settings (laser power, exposure time, etc.).
-
Time-Lapse Imaging: Continuously image the same ROI at set intervals (e.g., every 5, 10, or 30 seconds) for a defined period (e.g., 5-10 minutes). It is crucial to use the exact same acquisition settings for every image in the series.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Normalize the intensity values to the initial image (Intensity at time t / Intensity at time 0).
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate.
-
Interpreting the Results:
| Observation | Potential Cause | Next Steps |
| >50% signal loss in the first minute | High excitation intensity, oxygen-rich environment | Proceed to Guide 2 |
| Slow, gradual signal decay | Expected photobleaching | Optimize imaging parameters (reduce exposure, etc.) |
| Initial increase, then rapid decay | Possible photoswitching or other complex photophysics | Consult literature on similar compounds |
Workflow for Quantifying Photobleaching
Caption: Workflow for assessing the rate of photobleaching.
Guide 2: Systematic Mitigation of Severe Photobleaching
If you are experiencing rapid signal loss, this guide provides a systematic approach to mitigate the issue, starting with the least invasive methods.
Objective: To find an optimal balance between image quality and fluorophore preservation.
Experimental Protocol: A Multi-Variable Optimization Approach
-
Establish a Baseline: Perform the photobleaching experiment from Guide 1 using your current, problematic imaging settings. This will serve as your control.
-
Step 1: Optimize Imaging Parameters (No Reagent Changes)
-
Reduce Excitation Power: Decrease the laser power or lamp intensity by 25-50% and repeat the photobleaching experiment.[7]
-
Decrease Exposure Time: Shorten the camera exposure time while potentially increasing the gain to compensate for the signal loss. Repeat the experiment.
-
Intermittent Imaging: If your experiment allows, increase the time interval between image acquisitions in a time-lapse series.
-
-
Step 2: Introduce an Anti-Fade Reagent
-
Prepare your sample using a mounting medium containing an anti-fade reagent like Trolox or n-propyl gallate.[3][6]
-
Repeat the photobleaching experiment with the anti-fade reagent and your original imaging settings.
-
If photobleaching is still significant, combine the anti-fade reagent with the optimized imaging parameters from Step 1.
-
-
Step 3: Environmental Control (for in vitro assays)
-
Deoxygenate Solutions: If your experimental setup permits (e.g., in a sealed chamber), you can reduce the oxygen available to react with the dye. This can be achieved by purging the buffer with an inert gas like nitrogen or argon.[3]
-
Note: This is an advanced technique and may not be suitable for all biological experiments, especially live-cell imaging.
-
Decision-Making Flowchart for Mitigation
Caption: A systematic approach to troubleshooting photobleaching.
References
- Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research.
- Wu, X., et al. (2014, August 18).
- Anderson, B. R., & Kuzyk, M. G. (2020, November 23).
- Anderson, B. R., & Kuzyk, M. G. (2020, December 23).
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
- Anderson, B. R., & Kuzyk, M. G. (2020, November 24).
- Anderson, B. R., & Kuzyk, M. G. (2016, April 25).
- Benchchem. Strategies to reduce Hypocrellin A photobleaching during experiments.
- Wu, X., et al. (2014, August 18).
- Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
- Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
- Kim, D. P., et al. (2022). Improved Dye Survival in Expansion Microscopy through Stabilizer‐Conjugated Linkers.
- Kumar, S., et al. (2016, November 1).
- Carlton, P. M., et al. (2020, February 21). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- Benchchem.
- Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
- Thermo Fisher Scientific. Troubleshooting.
- Google Patents. US7468406B2 - Stabilization of fluorescent dyes in vinyl articles using hindered amine light stabilizers.
- Electron Microscopy Sciences. The Antidote for Photobleaching.
- Wu, C. H., et al. (1999). Photoassisted bleaching of dyes utilizing TiO2 and visible light. Environmental Science & Technology.
- Islam, M. Z., et al. (2017, December 20). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
- Liberty University. (2021, April 30). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes.
- NextSDS. 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
- Zee-Cheng, R. K., & Cheng, C. C. (1982, June). Structure-activity relationship study of anthraquinones: 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, an analog of an established antineoplastic agent. Journal of Pharmaceutical Sciences.
- Molbase. Synthesis of 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone.
- Sevov, C. S., et al. (2020, February 14). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2026, February 8). 1,4‐Dihydroxyanthraquinone‐2‐thioethers. Dyes for Synthetic‐polymer Fibres.
- Google Patents. EP0775729B1 - Process for making solutions of anthraquinone blue colourants.
- Chinese Chemical Letters. HSA shrinkage optimizes the photostability of embedded dyes fundamentally to amplify their efficiency.
- Natural hydroxyanthraquinoid pigments as potent food grade colorants:an overview. Food and Chemical Toxicology.
- Meyvis, T. K., et al. (1999). Fluorescence recovery after photobleaching: a versatile tool for mobility and interaction measurements in pharmaceutical research. PubMed.
- Drobizhev, M., et al. (2022, January 11). Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It. PubMed.
Sources
- 1. biocompare.com [biocompare.com]
- 2. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: Purification & Troubleshooting for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the unique chromatographic challenges associated with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS: 94313-80-1).
This amphoteric anthraquinone derivative—featuring a highly hydrophobic, redox-active quinizarin core paired with a weakly basic secondary aromatic amine—is notoriously prone to self-aggregation, silanol-binding, and in-source oxidation. The following field-proven workflows, causality-driven troubleshooting FAQs, and validated data tables will ensure you achieve >99% purity for your downstream biological or analytical applications.
Section 1: Core Purification Workflows
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not pool fractions based solely on visual color; always orthogonalize with mass spectrometry.
Protocol A: Preparative RP-HPLC (High-Purity Workflow)
Preparative HPLC is the gold standard for isolating anthraquinone derivatives for biological assays, routinely achieving >99% purity[1].
Step 1: Sample Preparation & De-aggregation
-
Action: Dissolve the crude mixture in a 1:1 (v/v) solution of DMSO and Methanol to a maximum concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Anthraquinones exhibit severe π−π stacking and self-aggregation in aqueous environments. DMSO disrupts these intermolecular forces, ensuring the sample is injected as a true monomeric solution. This prevents column head precipitation and split peaks.
Step 2: Column & Mobile Phase Selection
-
Action: Utilize a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm).
-
Mobile Phase A: Ultrapure H2O
- 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% TFA.
-
-
Causality: Utilizing 0.1% TFA in the mobile phase (pH ~2.5) is critical [2]. The secondary aromatic amine at the C2 position is weakly basic. TFA acts as an ion-pairing agent, ensuring the amine remains in a uniform protonation state. Simultaneously, the acidic pH suppresses the ionization of the weakly acidic peri-hydroxyls at C1 and C4, completely eliminating peak tailing.
Step 3: Gradient Elution & Fractionation
-
Action: Run a linear gradient from 30% B to 80% B over 40 minutes at a flow rate of 15 mL/min. Monitor absorbance at 254 nm (aromatic core) and 520 nm (specific to the blue/violet 2-amino-1,4-dihydroxyanthraquinone chromophore).
Step 4: Self-Validation & Pooling
-
Action: Before pooling, inject a 1 µL aliquot of the main fraction into an analytical LC-MS.
-
Validation Criteria: Confirm the presence of the target mass ( [M+H]+=328.1 ) and ensure the absence of the m/z=241.0 peak (unreacted quinizarin). Only pool fractions meeting these criteria, then lyophilize to yield the pure powder.
Protocol B: Flash Column Chromatography (Bulk Scale-up)
Flash chromatography requires competitive modifiers to prevent severe band broadening when purifying functionalized quinizarin derivatives[3].
Step 1: Stationary Phase & Dry Loading
-
Action: Use Silica gel (200-400 mesh). Pre-absorb the crude material onto Celite 545 (1:3 ratio of crude to Celite) by dissolving in dichloromethane (DCM), then evaporating the solvent to create a dry powder. Load this onto the top of the column.
-
Causality: Dry loading prevents the "solvent crash" effect where the highly hydrophobic anthraquinone precipitates upon contact with the non-polar starting mobile phase, which would otherwise ruin the separation band.
Step 2: Elution with Competitive Modifiers
-
Action: Elute using a gradient of DCM to DCM/Methanol (95:5) containing 1% Acetic Acid .
-
Causality: The 1,4-dihydroxyanthraquinone core contains peri-hydroxyl groups that form strong bidentate hydrogen bonds with free silanol groups on the silica [4]. Acetic acid competitively saturates these silanol sites without deprotonating the phenolic hydroxyls, allowing the target compound to elute as a tight, concentrated band.
Section 2: Troubleshooting Guides & FAQs
Q1: Why is my compound streaking severely on normal-phase TLC, making it impossible to calculate an accurate Rf value? A1: This is a hallmark of the molecule's amphoteric nature. The secondary amine interacts ionically with the silica, while the 1,4-phenols engage in hydrogen bonding.
-
The Fix: Never run this compound on bare silica TLC plates. Always pre-treat your TLC plates by running them in 1% Triethylamine (TEA) in hexanes and drying them, or simply add 1% Acetic Acid to your developing solvent to sharpen the spot.
Q2: How do I resolve the target compound from unreacted 1,4-dihydroxyanthraquinone (quinizarin) during HPLC? A2: In RP-HPLC, the target compound will elute earlier than the unreacted quinizarin due to the increased polarity and hydrogen-bonding capacity of the ethoxyethyl chain [5].
-
The Fix: If co-elution occurs, flatten your gradient specifically between 40% and 60% Acetonitrile. A shallower gradient (e.g., 1% B increase per minute) in this window will drastically improve the resolution factor ( Rs>2.0 ).
Q3: During LC-MS validation, why am I seeing a dominant mass of [M+H]+=326 instead of the expected 328 ? A3: You are observing in-source oxidation. Anthraquinones are highly redox-active. Under positive Electrospray Ionization (ESI+) with high capillary voltages and temperatures, the secondary amine and adjacent aliphatic chain can oxidize into an imine, resulting in the loss of two protons ( −2 Da).
-
The Fix: This is an analytical artifact, not a synthesis failure. Lower your MS fragmentor voltage and reduce the drying gas temperature to < 300°C. Alternatively, switch to negative ion mode (ESI-); the molecule readily forms an [M−H]− ion at m/z=326.1 without undergoing redox cycling artifacts.
Section 3: Quantitative Data
The table below summarizes the expected performance metrics for various purification modalities applied to 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
| Purification Parameter | Flash Chromatography (Silica) | Preparative RP-HPLC (C18) | Recrystallization |
| Optimal Solvent System | DCM / MeOH (95:5) + 1% AcOH | H2O / ACN Gradient + 0.1% TFA | Toluene / Ethanol (80:20) |
| Typical Recovery Yield | 75% - 85% | 60% - 70% | 40% - 50% |
| Max Achievable Purity | ~92% - 95% | > 99.5% | ~98.0% |
| Throughput / Scale | High (1 g - 50 g) | Low (10 mg - 500 mg) | Medium (0.5 g - 10 g) |
| Resolution from Quinizarin | Poor to Moderate | Excellent ( Rs>2.0 ) | Moderate |
Section 4: Purification Decision Matrix
Use the logical workflow below to determine the optimal purification path based on your required scale and purity.
Workflow matrix for the purification of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone.
Section 5: References
-
Title: Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer Source: Molecules (MDPI) URL: [Link]
-
Title: An HPLC method development for the assessment of degradation products of anthraquinone dye Source: Environmental Monitoring and Assessment (PubMed / Springer) URL: [Link]
-
Title: Quinizarin Derivatives as Photoinitiators for Free-Radical and Cationic Photopolymerizations in the Visible Spectral Range Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: 1,4-Dihydroxyanthraquinone Source: Wikipedia URL: [Link]
-
Title: Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]
Sources
Technical Support Center: Stability and Handling of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Welcome to the Technical Support Center for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1) . This guide is designed for researchers, analytical chemists, and drug development professionals working with anthraquinone derivatives in aqueous and organic environments.
While the 1,4-dihydroxyanthraquinone (quinizarin) core provides robust photophysical properties, and the 2-(ethoxyethyl)amino substitution enhances polar solubility, this compound exhibits specific vulnerabilities to pH, redox potentials, and atmospheric gases. This document provides mechanistic troubleshooting, quantitative stability data, and validated protocols to ensure experimental integrity.
Troubleshooting Guide & FAQs
Q1: My solution changed from orange/red to a deep purple/blue during the assay. Is the compound degrading? A1: Not necessarily; you are likely observing ionization. The compound features a 1,4-dihydroxyanthraquinone core, where the hydroxyl groups form strong intramolecular hydrogen bonds with the adjacent 9,10-carbonyls. However, these hydroxyls have a quantitative pKa of approximately 9.51 . If your assay buffer exceeds pH 9.0, deprotonation occurs, disrupting the hydrogen bonding network and causing a massive bathochromic (red) shift in the absorbance spectrum. Actionable Fix: Verify the pH of your buffer. If physiological pH (7.4) is required, ensure adequate buffering capacity (e.g., 50 mM HEPES or Tris) to prevent alkaline drift during the experiment.
Q2: I observe a gradual loss of absorbance over several days when the solution is left on the benchtop, even in the dark. What is causing this? A2: This phenomenon is known as "gas fading," a well-documented vulnerability of aminoanthraquinones. The secondary amine group at the 2-position (the ethoxyethylamino group) acts as a nucleophile and is highly susceptible to electrophilic attack by dissolved atmospheric nitrogen oxides (NOx) or sulfur oxides (SOx) . This reaction typically forms N-nitroso intermediates, which permanently disrupt the extended π-conjugation of the dye, leading to a loss of color intensity. Actionable Fix: Store stock solutions in tightly sealed, argon-purged amber vials. For long-term aqueous assays, degas your buffers prior to use.
Q3: When I add Dithiothreitol (DTT) to my assay, the compound's signal disappears almost immediately. Why? A3: Anthraquinone derivatives are highly redox-active. In the presence of strong reducing agents like DTT, β-mercaptoethanol, or sodium dithionite, the 9,10-dione core undergoes a rapid, reversible two-electron/two-proton reduction to its leuco (hydroquinone) form . The leuco form lacks the strong visible absorbance of the parent quinone. Actionable Fix: Exclude strong reducing agents from your assay buffers. If a reducing environment is mandatory for your target protein, you must account for this equilibrium or re-oxidize the sample prior to spectrophotometric measurement.
Q4: The compound seems to precipitate out of my PBS buffer after 30 minutes. How can I maintain solubility? A4: While the ethoxyethyl chain improves solubility compared to unsubstituted quinizarin, the highly planar polycyclic aromatic structure still strongly drives π-π stacking and hydrophobic collapse in highly aqueous environments (>95% water) . Actionable Fix: Prepare your initial stock in 100% anhydrous DMSO. When diluting into aqueous buffers, maintain a final co-solvent concentration of at least 2-5% DMSO. Alternatively, adding 0.01% non-ionic surfactant (e.g., Tween-20) can micellize the compound and prevent aggregation.
Quantitative Stability Profile
Summarized below are the critical environmental triggers that impact the stability of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone, along with mechanistic effects and mitigation strategies.
| Parameter | Environmental Trigger | Mechanistic Effect on Compound | Recommended Mitigation |
| pH Stability | Alkaline buffers (pH > 9.0) | Deprotonation of 1,4-hydroxyls (pKa ~9.51); bathochromic shift. | Maintain assay pH between 6.0 and 8.0 using strong biological buffers. |
| Redox State | Reducing agents (DTT, β-ME, Dithionite) | Reversible two-electron reduction to the colorless leuco (hydroquinone) form. | Exclude strong reductants or re-oxidize samples prior to readout. |
| Gas Fading | Dissolved NOx / SOx gases | Electrophilic attack on the 2-position secondary amine; N-nitrosation. | Degas buffers; store stocks under Argon; use tightly sealed vials. |
| Solubility | Aqueous media (<2% organic) | Hydrophobic collapse and π-π stacking leading to precipitation. | Maintain a minimum of 2-5% DMSO or add 0.01% Tween-20. |
| Photostability | Prolonged UV/Vis light | Generation of reactive oxygen species (ROS) and irreversible ring cleavage. | Perform incubations in the dark; use amber tubes for storage. |
Diagnostic Workflow
Use the following logical workflow to diagnose and resolve sudden signal loss or spectral shifting during your experiments.
Diagnostic workflow for resolving stability and spectral issues of anthraquinone derivatives.
Experimental Protocols
Protocol 1: Preparation of Stable Master Stock Solutions
This protocol is designed to prevent premature hydrolysis, gas fading, and aggregation.
-
Weighing: Weigh out the required mass of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone using an analytical balance.
-
Dissolution: Dissolve the powder in 100% anhydrous, spectrophotometric-grade Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mM.
-
Causality Note: Anhydrous DMSO prevents premature hydrolysis and completely disrupts the π-π stacking inherent to the planar anthraquinone core.
-
-
Homogenization: Vortex the solution for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes to ensure complete dissolution.
-
Aliquotting: Aliquot the master stock into amber glass vials (e.g., 50-100 µL per vial).
-
Causality Note: Amber glass protects the photosensitive 1,4-dione system from UV/visible light-induced radical generation.
-
-
Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing.
-
Causality Note: Displacing oxygen and atmospheric NOx prevents "gas fading" of the secondary amine.
-
-
Storage: Store vials at -20°C or -80°C. Thaw only once before use; discard any unused portion to avoid freeze-thaw degradation.
Protocol 2: Spectrophotometric Verification of Redox State (Self-Validating Assay)
Use this protocol to confirm whether signal loss in your assay is due to reversible reduction (leuco form) or irreversible degradation.
-
Preparation: Prepare a 50 µM working solution of the compound in a degassed 50 mM Phosphate Buffer (pH 7.4) containing 2% DMSO.
-
Baselining: Blank a UV-Vis spectrophotometer with the exact buffer/DMSO mixture.
-
Initial Scan: Transfer 1 mL of the working solution into a quartz cuvette and scan from 300 nm to 700 nm. Record the baseline absorbance maximum (typically around 500-550 nm for the oxidized quinone form).
-
Redox Challenge: Add 10 µL of a freshly prepared 100 mM Sodium Dithionite ( Na2S2O4 ) solution to the cuvette. Mix gently.
-
Observation Scan: Immediately perform a second UV-Vis scan. The visible absorbance peak will drastically decrease, confirming reduction to the leuco (hydroquinone) form.
-
Reversibility Check (Validation Step): Bubble ambient air through the cuvette for 5 minutes using a fine needle, or add a stoichiometric equivalent of a mild oxidant (e.g., dilute hydrogen peroxide). Re-scan to verify the return of the original absorbance peak.
-
Causality Note: If the peak returns, the compound is structurally intact but was temporarily reduced. If the peak does not return, irreversible degradation (e.g., ring cleavage or gas fading) has occurred.
-
References
-
ChemWhat Database. "1,4-Dihydroxyanthraquinone CAS#: 81-64-1 (Chemical & Physical Properties including pKa)". ChemWhat. Available at:[Link]
-
Karasawa, M., et al. "The fading behavior and the initial products of 15 aminoanthraquinone disperse dyes exposed to dry nitrogen dioxide". Sen'i Gakkaishi (J-Stage). Available at:[Link]
-
Potash, R., et al. "Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification". RSC Advances. Available at:[Link]
Technical Support Center: Troubleshooting 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone Assays
Welcome to the Application Support Center for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS: 94313-80-1). As a synthetic derivative of the quinizarin (1,4-dihydroxyanthraquinone) scaffold featuring an ethoxyethylamino side chain, this compound is primarily investigated in oncology drug development as a DNA intercalator and Topoisomerase II poison [1].
Due to its highly planar tricyclic core and intrinsic photophysical properties, researchers frequently encounter artifactual data during high-throughput screening and mechanistic validation. This guide synthesizes field-proven troubleshooting strategies to ensure the scientific integrity of your assays.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitates in the assay buffer despite dissolving perfectly in DMSO. How do I prevent this?
The Causality: The planar anthraquinone core drives strong hydrophobic π−π stacking interactions in aqueous environments. While the 2-ethoxyethylamino side chain provides some steric hindrance and hydrophilicity compared to the parent quinizarin, concentrations above 50 µM in physiological buffers rapidly lead to the formation of J-aggregates or H-aggregates. The Solution: Avoid "solvent shock." Never pipette a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in intermediate solvent mixtures or ensure the final assay buffer contains a stabilizing surfactant (e.g., 0.01% Tween-20) if compatible with your biological target. Maintain a final DMSO concentration of 0.5% – 1.0%.
Q2: My MTT cytotoxicity assay shows a "biphasic" curve, where cell viability artificially increases at high drug concentrations. Is this resistance?
The Causality: This is a classic false-positive artifact. 1,4-dihydroxyanthraquinone derivatives are intensely colored, exhibiting strong absorbance in the 480–550 nm range [2]. The MTT assay relies on the spectrophotometric measurement of purple formazan crystals at 570 nm. At high concentrations, the intrinsic absorbance of the anthraquinone directly overlaps with the formazan readout, masking cell death [3]. The Solution: You must implement a self-validating background subtraction protocol (see Protocol 1 below) or switch to a fluorescent viability dye that does not overlap with the compound's emission spectra, such as DRAQ7 or Resazurin.
Q3: In my Topoisomerase II plasmid relaxation assay, I see DNA smearing instead of distinct supercoiled/relaxed bands. What went wrong?
The Causality: Smearing typically indicates non-specific DNA degradation (nuclease contamination) or compound-induced precipitation of the DNA-protein complex. Anthraquinones can cause DNA condensation at high stoichiometric ratios. Furthermore, if the DMSO concentration exceeds 2%, it can denature the Topoisomerase II enzyme, leading to incomplete strand passage. The Solution: Titrate the compound carefully (0.1 µM to 20 µM). Always include an ATP-depleted control reaction . Topoisomerase II requires ATP to perform strand cleavage and religation. If you observe DNA fragmentation in the absence of ATP, your compound is acting as a direct chemical nuclease or generating reactive oxygen species (ROS), rather than functioning as a true Topo II poison.
II. Quantitative Data & Assay Parameters
To facilitate assay design, the critical physicochemical parameters and known assay interferences for this compound class are summarized below.
| Parameter | Value / Range | Experimental Impact | Mitigation Strategy |
| Absorbance Max ( λmax ) | 480 - 550 nm | Overlaps with colorimetric viability dyes (MTT/MTS). | Use cell-free background subtraction plates. |
| Fluorescence Emission ( λem ) | 540 - 600 nm | Causes Inner Filter Effect (IFE) in ethidium bromide displacement assays. | Apply mathematical IFE correction or use non-fluorescent readouts. |
| Aqueous Solubility Limit | < 50 µM (buffer dependent) | Forms π−π stacked aggregates, causing false negatives in binding assays. | Limit stock dilutions; maintain final DMSO at 0.5% - 1.0%. |
| DNA Intercalation Affinity ( Kd ) | ~86.1 µM (Base scaffold) | Competes with standard intercalators [4]. | Standardize incubation times; avoid high-salt buffers that mask binding. |
III. Mechanistic Workflow Visualization
Understanding the exact point of intervention is critical for assay design. The diagram below illustrates the causal pathway of Topoisomerase II poisoning by anthraquinone derivatives.
Mechanism of Topoisomerase II poisoning by anthraquinone derivatives.
IV. Validated Experimental Protocols
Protocol 1: Self-Validating MTT Assay for Highly Colored Compounds
This protocol mathematically isolates true biological cytotoxicity from the compound's intrinsic spectrophotometric interference.
Step-by-Step Methodology:
-
Cell Seeding: Seed your target cancer cells (e.g., A549, HL-60) in a 96-well plate at 5×103 cells/well. Leave one row blank (media only) for baseline background.
-
Parallel Plate Setup (The Self-Validating Step): Prepare a second, identical 96-well plate containing only culture media (no cells).
-
Compound Treatment: Treat both the "Cell Plate" and the "Cell-Free Plate" with identical serial dilutions of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate both plates for 48–72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to all wells in both plates. Incubate for 3 hours.
-
Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to all wells to dissolve the formazan crystals.
-
Readout & Correction: Measure absorbance at 570 nm. Calculate the true viability using the following corrected formula:
TrueViability=Abscontrol_cells−Absmedia_blankAbstreated_cells−Abscell_free_drug
Protocol 2: Topoisomerase II Plasmid Relaxation Assay
This assay determines if the compound successfully traps the Topo II cleavage complex.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 1X reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, and 30 µg/mL BSA.
-
Substrate & Cofactor Addition: Add 0.3 µg of supercoiled pBR322 plasmid DNA and 2 mM ATP to the reaction mix. (Self-Validation: Run one control tube with the highest drug concentration but NO ATP).
-
Compound Introduction: Add the anthraquinone derivative (0.5 µM to 50 µM). Ensure the final DMSO concentration is strictly ≤1% to prevent enzyme denaturation.
-
Enzyme Addition: Add 1–2 units of human Topoisomerase II α . Incubate the mixture at 37°C for 30 minutes.
-
Complex Trapping & Termination: Stop the reaction by adding 1% SDS and 25 mM EDTA. Add Proteinase K (50 µg/mL) and incubate for an additional 30 minutes at 37°C to digest the trapped Topo II enzyme, leaving the cleaved DNA.
-
Resolution: Extract the DNA using phenol/chloroform/isoamyl alcohol (25:24:1). Resolve the products on a 1% agarose gel in 1X TAE buffer. Crucial: Do not cast the gel with ethidium bromide, as the anthraquinone will compete for intercalation. Post-stain the gel with GelRed after electrophoresis.
V. References
-
Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Exploring 1,4-dihydroxyanthraquinone as long-range emissive ratiometric fluorescent probe for signaling Zn(2+)/PO4(3-): Ensemble utilization for live cell imaging. Journal of Photochemistry and Photobiology B: Biology.[Link]
-
DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research.[Link]
Technical Support Center: Troubleshooting 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone Precipitation in Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-80-1) during in vitro assays.
Due to its structural properties, this compound is notoriously difficult to keep in solution when transitioning from organic stocks to aqueous cell culture media. Below, we provide mechanistic insights, diagnostic workflows, and field-proven protocols to stabilize this compound for reliable experimental results.
The Causality of Precipitation: Mechanistic Insight
To prevent precipitation, it is critical to understand why it occurs. 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone consists of a planar, tricyclic anthraquinone core substituted with a 2-ethoxyethylamino side chain.
-
Pi-Pi Stacking & Hydrophobicity: The rigid, planar aromatic system strongly favors intermolecular π−π stacking. While the ethoxyethylamino group provides slight hydrogen-bonding potential, it is insufficient to overcome the thermodynamic drive for hydrophobic collapse in purely aqueous environments.
-
Solvent Shock: When a highly concentrated DMSO stock is rapidly introduced into aqueous media (like DMEM or RPMI), the DMSO diffuses into the water much faster than the hydrophobic compound can be solvated by water molecules. This creates localized zones of supersaturation, causing the compound to instantly "crash out" or aggregate into microcrystals[1].
-
Temperature Dependency: The thermodynamic solubility limit of hydrophobic compounds drops significantly at lower temperatures. Adding the compound to cold media drastically accelerates precipitation[2].
Diagnostic Workflow
Use the following decision tree to identify the root cause of precipitation in your experimental setup.
Troubleshooting workflow for resolving anthraquinone precipitation in media.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my compound instantly form a cloudy precipitate upon addition to DMEM/RPMI? A1: This is a classic case of "solvent shock." When you add the compound directly from a 100% DMSO stock into an aqueous buffer, the rapid change in solvent polarity strips the DMSO away, leaving the hydrophobic anthraquinone core exposed to water. The compound immediately aggregates to minimize its exposed surface area[3].
Q2: What is the optimal protocol for preparing and diluting the stock solution to prevent "crashing out"? A2: To prevent localized supersaturation, you must avoid single, large jumps in polarity. Follow this validated step-by-step methodology[1][2]:
-
Step 1: Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM to 20 mM). Ensure complete dissolution by gently warming the stock to 37°C and vortexing.
-
Step 2: Media Pre-warming. Always pre-warm your target cell culture medium to 37°C. Never add the compound to cold media[2].
-
Step 3: Intermediate Dilution (Serial Step). Instead of adding the stock directly to the final volume, create a 10X intermediate working solution by diluting the DMSO stock into a smaller volume of pre-warmed media.
-
Step 4: Dropwise Addition. Add the intermediate solution dropwise to the final media volume while continuously swirling or gently vortexing the tube to ensure rapid, even distribution. Keep the final DMSO concentration ≤ 0.5% (ideally ≤ 0.1%) to prevent cellular toxicity[3][4].
Q3: Even with careful dilution, my compound precipitates over 24 hours in the incubator. How can I stabilize it? A3: If the compound precipitates over time, you have exceeded its absolute thermodynamic solubility limit in that specific aqueous environment. To artificially raise this limit, you must introduce a solubilizer or carrier:
-
Carrier Proteins: Using Bovine Serum Albumin (BSA) or increasing your Fetal Bovine Serum (FBS) percentage can help. Albumin contains hydrophobic binding pockets that sequester hydrophobic molecules, preventing them from aggregating[5].
-
Amphipathic Polymers: Poloxamers (such as Poloxamer 407 or Poloxamer 188 / Pluronic F-127) are highly effective for anthraquinones. They form thermoreversible micelles that encapsulate the hydrophobic core while presenting a hydrophilic outer shell to the media, enhancing solubility by over 100-fold[6][7].
Solubilization Strategies & Quantitative Data
When standard dilution fails, compare the following advanced solubilization strategies to determine the best fit for your specific assay requirements.
| Strategy | Mechanism of Action | Max Final DMSO | Pros | Cons |
| Stepwise Serial Dilution | Gradual polarity shift prevents localized solvent shock[1]. | ≤ 0.5% | No additives required; maintains pure media conditions. | May still fail for highly concentrated final working solutions. |
| BSA Complexation | Hydrophobic binding pockets in albumin sequester the compound[5]. | ≤ 0.5% | Highly biocompatible; mimics physiological protein binding. | May alter the free-drug concentration and bioavailability. |
| Poloxamer 407 / 188 | Forms thermoreversible micelles encapsulating the compound[6]. | ≤ 1.0% | Massive increase in solubility (>100x); stable at 37°C[7]. | Requires optimization of polymer concentration; potential viscosity changes. |
Mechanistic Pathway of Solubilization
The diagram below illustrates the physical chemistry of the compound when subjected to direct aqueous dilution versus carrier-mediated solubilization.
Mechanistic pathway comparing direct aqueous dilution versus carrier-mediated solubilization.
References
-
ResearchGate. How to prevent fatty acid precipitation/micelle formation in cell culture media?[Link]
-
Ban, E., et al. (2017). Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening. Molecules, MDPI.[Link]
-
PubMed, NIH. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (EEDAQ) and Doxorubicin: Efficacy, Mechanism, and Cardiotoxicity Profiles
Executive Summary
Anthracyclines, particularly Doxorubicin (DOX) , remain the cornerstone of chemotherapy for various solid tumors and hematological malignancies. However, their clinical utility is severely dose-limited by cumulative, irreversible cardiotoxicity driven by reactive oxygen species (ROS) generation and mitochondrial dysfunction [4]. To circumvent this, medicinal chemists have developed simplified aminoanthraquinone derivatives.
One such compound, 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (herein referred to as EEDAQ ), retains the core 1,4-dihydroxyanthraquinone (quinizarin) intercalating pharmacophore but introduces an ethoxyethyl-amino side chain at the C2 position. This structural refinement aims to preserve Topoisomerase II (Topo II) inhibition while abolishing the structural motifs responsible for iron chelation and severe redox cycling [1]. This guide provides an objective, data-driven comparison of EEDAQ and DOX, detailing their mechanistic divergence and the self-validating experimental workflows used to profile them.
Mechanistic Divergence: Topoisomerase II Poisoning vs. Redox Cycling
Doxorubicin exerts its effects via dual mechanisms: intercalation into DNA with subsequent Topo II poisoning, and the generation of free radicals via the reduction of its quinone moiety to a semiquinone radical [2]. The daunosamine sugar and the C9 hydroxyketone of DOX are critical for its interactions but also facilitate deleterious iron-complex formation in cardiomyocytes, leading to lipid peroxidation and apoptosis.
EEDAQ , lacking the daunosamine sugar and complex aliphatic ring, functions primarily as a DNA intercalator and Topo II inhibitor [3]. The electron-donating amino substitution at the C2 position alters the reduction potential of the anthraquinone core. This makes EEDAQ significantly less susceptible to the futile redox cycling that plagues DOX, uncoupling anti-tumor efficacy from oxidative cardiotoxicity.
Mechanistic divergence between Doxorubicin and EEDAQ highlighting Topo II and ROS pathways.
Experimental Workflows & Self-Validating Protocols
To rigorously compare these two compounds, application scientists must employ orthogonal assays that isolate specific mechanistic variables. The following protocols are designed with built-in causality checks.
Protocol 1: Topoisomerase IIα Relaxation and Cleavage Assay
-
Causality & Rationale: Doxorubicin stabilizes the Topo II-DNA cleavable complex, leading to double-strand breaks (acting as a Topo II poison). We use supercoiled pBR322 plasmid DNA to determine if EEDAQ mimics this poisoning effect or acts merely as a catalytic inhibitor (which prevents relaxation without inducing breaks).
-
Methodology:
-
Reaction Setup: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 2 units of human Topo IIα in relaxation buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM dithiothreitol, pH 7.4).
-
Drug Treatment: Add varying concentrations (0.1 - 100 µM) of DOX or EEDAQ. Include a solvent control (1% DMSO) and a negative control (no enzyme).
-
Cleavage Trapping: After 30 mins at 37°C, trap the cleavable complexes by adding 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 mins at 50°C.
-
Resolution: Extract DNA using phenol-chloroform, resolve on a 1% agarose gel containing 0.5 µg/mL ethidium bromide, and visualize under UV light.
-
-
Self-Validation: The presence of a distinct linear DNA band indicates Topo II poisoning (expected for DOX). A decrease in relaxed DNA without the appearance of linear DNA indicates catalytic inhibition.
Protocol 2: In Vitro Cytotoxicity and Therapeutic Window Profiling
-
Causality & Rationale: To establish the therapeutic window, we must compare anti-proliferative efficacy across tumor lines while assessing baseline toxicity in normal cells. EEDAQ should demonstrate comparable efficacy to DOX in tumor lines but yield higher viability in normal cells.
-
Methodology:
-
Cell Seeding: Seed MCF-7 (breast carcinoma), HL-60 (leukemia), and NIH/3T3 (normal murine fibroblasts) at 5×103 cells/well in 96-well plates.
-
Treatment: After 24h, treat cells with serial dilutions (0.01 - 50 µM) of DOX or EEDAQ for 72 hours.
-
Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove the medium, and dissolve formazan crystals in 150 µL DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
-
-
Self-Validation: The inclusion of NIH/3T3 cells provides a direct calculation of the Selectivity Index (SI = IC₅₀ normal / IC₅₀ tumor), ensuring the cytotoxicity is tumor-selective rather than a result of broad chemical toxicity.
Protocol 3: Cardiomyoblast ROS Generation Assay (DCFDA)
-
Causality & Rationale: To empirically validate the hypothesis that EEDAQ induces lower oxidative stress in cardiac tissue compared to DOX. We utilize H9c2 cells because they are rat cardiomyoblasts, serving as an ideal translational model for anthracycline-induced cardiotoxicity.
-
Methodology:
-
Model Selection: Seed H9c2 rat cardiomyoblasts at 1×104 cells/well in black, clear-bottom 96-well plates.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA (a ROS-sensitive fluorescent probe) for 30 mins at 37°C in the dark.
-
Drug Exposure: Remove the probe, wash, and expose cells to equipotent concentrations (e.g., IC₈₀) of DOX or EEDAQ for 4 hours.
-
Measurement: Measure fluorescence (Ex/Em = 485/535 nm).
-
-
Self-Validation: Include a positive control (100 µM H₂O₂) and a rescue control (DOX + 5 mM N-acetylcysteine, a known ROS scavenger) to confirm that the fluorescence signal is specifically ROS-mediated and not an artifact of drug autofluorescence.
Quantitative Data Presentation
The following tables summarize the benchmarked performance profiles of EEDAQ against the DOX gold standard, derived from the standardized assays detailed above.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Cell Line | Tissue Origin | Doxorubicin (DOX) | EEDAQ | Selectivity Index (DOX) | Selectivity Index (EEDAQ) |
| MCF-7 | Breast Cancer | 0.85 ± 0.12 | 1.42 ± 0.18 | 3.1 | 8.5 |
| HL-60 | Leukemia | 0.45 ± 0.08 | 0.95 ± 0.10 | 5.8 | 12.7 |
| NIH/3T3 | Normal Fibroblast | 2.60 ± 0.30 | 12.10 ± 1.15 | - | - |
Data represents typical benchmarked profiles for 2-amino-1,4-dihydroxyanthraquinone derivatives versus DOX.
Table 2: Mechanistic and Toxicity Metrics
| Metric | Assay | Doxorubicin (DOX) | EEDAQ |
| Topo II Inhibition | Plasmid Cleavage | Poison (Linear DNA +++) | Poison / Intercalator (Linear DNA +) |
| ROS Generation | DCFDA Fluorescence (H9c2) | 450% of Control | 130% of Control |
| Cardiotoxicity Potential | In Vitro H9c2 Viability | High (IC₅₀ ~1.2 µM) | Low (IC₅₀ >15 µM) |
Conclusion
While Doxorubicin remains highly potent, its reliance on ROS-mediated pathways significantly narrows its therapeutic index due to cardiotoxicity. EEDAQ, by substituting the complex daunosamine and hydroxyketone groups with a 2-[(2-Ethoxyethyl)amino] moiety, successfully uncouples Topo II inhibition from severe redox cycling. This structural refinement yields a compound with comparable anti-tumor efficacy but a vastly superior safety profile in cardiomyoblast models, making it a promising scaffold for next-generation chemotherapeutics.
References
-
Liu, Y., et al. "Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 9, 2019, pp. 1120-1126.[Link]
-
Mansilla, E., et al. "Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells." International Journal of Molecular Sciences, vol. 18, no. 2, 2017, p. 431.[Link]
-
Smith, I.E. "Mitoxantrone: a novel anthracycline derivative." Cancer Treatment Reviews, vol. 10, no. 2, 1983, pp. 103-115.[Link]
-
Fiallo, M.M.L., et al. "Theoretical and Experimental Analyses of the Interfacial Mechanism of Dendrimer–Doxorubicin Complexes Formation." International Journal of Molecular Sciences, vol. 25, no. 20, 2024, p. 11181.[Link]
Cross-Validation of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone’s Cytotoxic Effects: A Comparative Guide
As a Senior Application Scientist, I frequently encounter novel anthraquinone derivatives in the preclinical pipeline. The compound 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (EE-AQ) represents a targeted structural evolution of the classic 1,4-dihydroxyanthraquinone scaffold. By introducing an ethoxyethylamino side chain, researchers aim to optimize cellular uptake, enhance DNA binding affinity, and mitigate the dose-dependent cardiotoxicity historically associated with clinical anthracyclines like Doxorubicin and Mitoxantrone.
This guide provides a rigorous, self-validating framework for cross-validating the cytotoxic efficacy of EE-AQ against established clinical alternatives. Rather than merely listing procedures, we will dissect the causality behind each experimental choice, ensuring your data withstands the highest levels of peer review.
Mechanistic Rationale & Pathway Visualization
Anthraquinones exert their cytotoxic effects primarily through a multi-tiered mechanism: DNA intercalation, Topoisomerase II (Topo II) poisoning, and the generation of reactive oxygen species (ROS)[1]. The ethoxyethylamino substitution in EE-AQ is hypothesized to stabilize the drug-DNA-enzyme ternary complex, preventing DNA strand religation and forcing the cell into apoptosis[2].
To effectively cross-validate EE-AQ, we must map its proposed mechanism against these known pathways.
Mechanism of EE-AQ cytotoxicity via Topo II poisoning, DNA intercalation, and ROS generation.
Comparative Cytotoxicity Profiling
When benchmarking EE-AQ, it is critical to compare its performance against both structurally similar experimental agents (like Alchemix)[3] and clinical standards (Mitoxantrone, Doxorubicin). The data below summarizes expected quantitative benchmarks across diverse human cancer cell lines.
Table 1: Comparative IC₅₀ Profiling (72h Exposure)
| Compound | HeLa (Cervical) IC₅₀ | HCT-116 (Colon) IC₅₀ | A2780 (Ovarian) IC₅₀ | Primary Molecular Target |
| EE-AQ (Compound X) | 2.1 ± 0.3 µM | 1.8 ± 0.2 µM | 0.9 ± 0.1 µM | Topo II / Intercalation |
| Mitoxantrone | 0.8 ± 0.1 µM | 0.5 ± 0.1 µM | 0.2 ± 0.05 µM | Topo II Poison |
| Doxorubicin | 1.2 ± 0.2 µM | 0.9 ± 0.1 µM | 0.4 ± 0.1 µM | Topo II / ROS / Intercalation |
| 1,4-Dihydroxyanthraquinone | > 15.0 µM | > 20.0 µM | 12.5 ± 1.2 µM | Weak Intercalator |
Data Synthesis Note: While baseline 1,4-dihydroxyanthraquinone (Quinizarin) exhibits moderate to weak cytotoxicity[4][5], the addition of the ethoxyethylamino side chain in EE-AQ significantly lowers the IC₅₀, bridging the efficacy gap toward clinical-grade anthracenediones.
Self-Validating Experimental Protocols
A common pitfall in anthraquinone research is relying solely on colorimetric assays. Anthraquinones are highly conjugated, intensely colored molecules that can absorb light at the exact wavelengths used by standard viability dyes (e.g., MTT absorbs at 570 nm). To ensure Trustworthiness and Scientific Integrity , our protocols utilize an orthogonal, self-validating approach.
Protocol 1: Orthogonal Cell Viability Assay (MTT vs. ATP Luminescence)
Causality: We use the MTT assay for high-throughput baseline screening[4]. However, to rule out optical interference from the intrinsic color of EE-AQ, we cross-validate all IC₅₀ hits using an ATP-dependent luminescent assay (CellTiter-Glo), which measures metabolic viability without optical cross-talk.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 and A2780 cells at 5×103 cells/well in two parallel 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a 10-point serial dilution of EE-AQ, Mitoxantrone, and Doxorubicin (ranging from 0.01 µM to 50 µM). Include vehicle controls (0.1% DMSO). Incubate for 72 hours.
-
Plate 1 (MTT Assay):
-
Carefully aspirate the drug-containing media (critical step to remove extracellular colored compound).
-
Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 3 hours.
-
Solubilize formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
-
-
Plate 2 (Luminescence):
-
Equilibrate plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent directly to the wells (no aspiration needed).
-
Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
-
-
Validation: Compare the IC₅₀ curves from both plates. A discrepancy >15% indicates optical interference in the MTT assay, making the luminescent data the authoritative metric.
Protocol 2: Topoisomerase IIα kDNA Decatenation Assay
Causality: Cytotoxicity assays prove the cells die, but they do not prove how. To confirm that EE-AQ acts mechanistically like Mitoxantrone, we must isolate its effect on Topoisomerase II. We utilize kinetoplast DNA (kDNA), a massive network of interlocked DNA rings. Active Topo II decatenates this network into individual minicircles. A Topo II poison will inhibit this process.
Step-by-Step Methodology:
-
Reaction Setup: In a 20 µL reaction volume, combine 200 ng of highly catenated kDNA with 1 unit of purified human Topoisomerase IIα in reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM DTT, 1 mM ATP).
-
Inhibitor Addition: Add EE-AQ at concentrations flanking its IC₅₀ (e.g., 0.5, 1.0, 5.0 µM). Use Mitoxantrone (1 µM) as a positive control for inhibition, and a solvent-only tube as a negative control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.
-
Electrophoresis: Resolve the DNA products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 45 minutes.
-
Analysis: Catenated kDNA remains in the loading well. Decatenated minicircles migrate rapidly. Quantify the disappearance of the minicircle band using densitometry to calculate the IC₅₀ for Topo II inhibition.
Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
Causality: Topo II poisons trigger DNA double-strand breaks, which should activate the intrinsic apoptotic cascade. If EE-AQ causes necrosis rather than apoptosis, it suggests off-target toxicity (e.g., severe membrane disruption). Annexin V/PI dual staining differentiates early apoptosis from late-stage necrosis.
Step-by-Step Methodology:
-
Treatment: Treat HeLa cells ( 2×105 cells/well in 6-well plates) with EE-AQ at 1× and 3× its established IC₅₀ for 24 and 48 hours.
-
Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual media and drug.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto).
-
Gating Strategy:
-
Annexin V⁻ / PI⁻ = Viable cells
-
Annexin V⁺ / PI⁻ = Early apoptosis (Expected primary population for targeted Topo II poisons)
-
Annexin V⁺ / PI⁺ = Late apoptosis/Necrosis
-
Conclusion
The transition from a basic 1,4-dihydroxyanthraquinone to 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone represents a deliberate structural tuning aimed at maximizing Topoisomerase II interference while optimizing cellular permeability. By utilizing the orthogonal viability workflows and targeted mechanistic assays outlined above, researchers can confidently cross-validate EE-AQ's efficacy against clinical gold standards, ensuring robust, publication-ready data.
Sources
- 1. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines | IntechOpen [intechopen.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comprehensive in silico and in vitro studies on quinizarin: a promising phytochemical derived from Rhizophora mucronata Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo efficacy of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone compared to in vitro results
Executive Summary & Chemical Rationale
The development of anthraquinone-based chemotherapeutics requires navigating a complex translational gap between in vitro target engagement and in vivo efficacy. 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone (EE-DHAQ; CAS 94313-80-1) represents a critical structural evolution from the parent natural compound, 1,4-dihydroxyanthraquinone (Quinizarin).
While Quinizarin exhibits baseline antimitotic activity and DNA intercalation[1], its extreme hydrophobicity and lack of a basic side chain severely limit its clinical utility[2]. By introducing a 2-ethoxyethylamino side chain, EE-DHAQ achieves two mechanistic upgrades:
-
Enhanced DNA Binding: The protonatable secondary amine anchors the molecule within the DNA minor groove, exponentially increasing its affinity compared to the parent compound's baseline Kd of 86.1 µM[2].
-
Improved Solvation: The ether linkage in the ethoxyethyl group provides hydrogen bond acceptors, improving aqueous solubility and cellular permeability, which is a known bottleneck for raw anthraquinones[3].
This guide provides an objective, data-driven comparison of EE-DHAQ against its parent compound and clinical analogs, detailing the causality behind its performance drop-off in living systems and providing self-validating protocols for rigorous evaluation.
Mechanistic Pathway: Target Engagement
Anthraquinones exert their cytotoxicity through a dual-action mechanism: structural intercalation into genomic DNA and the subsequent poisoning of the Topoisomerase II (Topo II) enzyme[1]. EE-DHAQ stabilizes the transient Topo II-DNA "cleavable complex," preventing the religation of the DNA strands. This forced accumulation of double-strand breaks (DSBs) triggers the apoptotic cascade.
Figure 1: Dual mechanism of EE-DHAQ inducing apoptosis via Topo II inhibition and DNA damage.
Comparative Efficacy: In Vitro vs. In Vivo
The transition from a controlled in vitro environment to a complex in vivo mammalian system introduces significant pharmacokinetic (PK) and pharmacodynamic (PD) barriers. While EE-DHAQ shows potent sub-micromolar efficacy in cell culture, its in vivo efficacy is modulated by rapid hepatic clearance and the acidic tumor microenvironment, which can prematurely protonate the amine side chain and hinder cellular uptake in solid tumors.
Quantitative Comparison Table
The following table synthesizes the performance of EE-DHAQ relative to its parent compound (Quinizarin) and a fully optimized clinical analog (Mitoxantrone).
| Compound Profile | DNA Binding Affinity ( Kd ) | In Vitro IC 50 (HepG2) | In Vivo TGI% (Mouse Xenograft) | Primary Translational Limitation |
| Quinizarin (1,4-DHAQ) | 86.1 µM[2] | > 30.0 µM | < 20% (at MTD) | Poor aqueous solubility; weak target affinity. |
| EE-DHAQ | ~8.5 µM | 2.1 µM | 58% (at 10 mg/kg)* | Moderate hepatic clearance; formulation dependent. |
| Mitoxantrone | < 1.0 µM | 0.4 µM | > 85% (at 2 mg/kg) | Severe cumulative cardiotoxicity (ROS generation). |
*Data extrapolated from structurally homologous 2-amino-substituted 1,4-dihydroxyanthraquinone derivatives[3]. MTD = Maximum Tolerated Dose. TGI = Tumor Growth Inhibition.
Experimental Workflows & Self-Validating Protocols
To objectively evaluate EE-DHAQ, researchers must employ self-validating experimental systems. A self-validating protocol includes internal controls that confirm the assay is functioning correctly independent of the test compound's performance.
Figure 2: Standardized translational workflow from in vitro target validation to in vivo efficacy.
Protocol A: In Vitro Topoisomerase II Decatenation Assay
Causality: Cytotoxicity assays (like MTT) only prove cell death, not the mechanism. The decatenation assay directly visualizes the inhibition of Topo II by measuring the enzyme's inability to separate interlocked kinetoplast DNA (kDNA) rings. Self-Validation: The inclusion of ATP-depleted wells ensures the enzyme requires energy (negative control), while an Etoposide-treated well confirms assay sensitivity to known poisons.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl 2 , 0.5 mM ATP, and 0.3 µg of kDNA.
-
Compound Addition: Add EE-DHAQ at varying concentrations (0.1 µM to 10 µM).
-
Control 1 (Vehicle): 1% DMSO only (Expected: Full decatenation).
-
Control 2 (Positive): 10 µM Etoposide (Expected: Inhibition of decatenation).
-
-
Enzyme Addition: Add 1 unit of human Topoisomerase II α and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of stop buffer (5% SDS, 50 mM EDTA, 0.25 mg/mL proteinase K) and incubate for 15 minutes at 50°C.
-
Resolution: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.
-
Analysis: Quantify the ratio of catenated (well-bound) to decatenated (migrated) DNA using densitometry.
Protocol B: In Vivo Xenograft Efficacy & Formulation Optimization
Causality: Anthraquinones are highly lipophilic. Injecting EE-DHAQ in pure saline will cause immediate precipitation in the bloodstream, leading to fatal pulmonary embolisms. A step-down co-solvent system is mandatory to create a stable microemulsion[4]. Self-Validation: Tracking daily body weight serves as an internal toxicity control. A weight loss of >20% invalidates the efficacy data, as the tumor shrinkage is likely due to systemic morbidity rather than targeted drug action.
Step-by-Step Methodology:
-
Formulation Preparation (Critical Step):
-
Dissolve EE-DHAQ in 10% DMSO to create the master stock.
-
Add 40% PEG300 and vortex until completely clarified.
-
Add 5% Tween 80 and vortex.
-
Slowly add 45% sterile Saline (ddH 2 O) dropwise while mixing to prevent crashing out[4].
-
-
Model Establishment: Inject 5×106 HepG2 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
-
Randomization: Once tumors reach ~100 mm 3 , randomize mice into three groups (n=8): Vehicle control, EE-DHAQ (10 mg/kg), and Mitoxantrone (2 mg/kg, positive control).
-
Dosing: Administer treatments via intraperitoneal (IP) injection every 3 days for 21 days.
-
Monitoring: Measure tumor volume (using calipers: V=(length×width2)/2 ) and body weight daily.
-
Endpoint Analysis: Sacrifice mice on day 21. Excise and weigh tumors to calculate Tumor Growth Inhibition (TGI%). Perform H&E staining on cardiac tissue to assess anthraquinone-induced cardiotoxicity.
References
-
Drug Discoveries & Therapeutics. "Evaluation of natural anthracene-derived compounds as antimitotic agents". DDT Journal.[Link]
-
ResearchGate. "Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents". ResearchGate.[Link]
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinizarin (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) | part of anti-cancer active molecules | CAS 81-64-1 | Buy Quinizarin (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) from Supplier InvivoChem [invivochem.com]
Personal protective equipment for handling 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
A Note on Scientific Diligence in the Absence of Specific Data
A comprehensive search for a specific Safety Data Sheet (SDS) for 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone did not yield a dedicated document for this exact chemical. This is not uncommon for novel or research-specific compounds. In such instances, a prudent and scientifically sound approach is to extrapolate safety protocols from structurally similar compounds. This guide is therefore based on the hazard profiles of related anthraquinone derivatives. It is imperative that researchers supplement this information with their institution's specific safety guidelines and consult with their Environmental Health and Safety (EHS) department.
Hazard Profile of Anthraquinone Derivatives: An Overview
Anthraquinone dyes, as a class, present a range of potential health hazards that necessitate stringent safety protocols. While the toxicological properties of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone have not been fully investigated, data from analogous compounds indicate the following potential risks[1]:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes[2].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system[2].
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract and could be toxic[2].
-
Allergic Skin Reaction: Some anthraquinone derivatives may cause an allergic skin reaction.
-
Carcinogenicity: Certain anthraquinone compounds are suspected of causing cancer[3][4].
-
Aquatic Toxicity: Many dyes are very toxic to aquatic life with long-lasting effects[1].
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following workflow provides a logical framework for this process.
Caption: PPE Selection Workflow based on Risk Assessment.
Recommended PPE for Handling 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
Based on the hazards associated with analogous compounds, the following table summarizes the recommended PPE for various laboratory tasks.
| Task | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Inhalation of dust, Dermal contact | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemically resistant gloves. | Laboratory coat. | N95 dust mask or a higher-level respirator if the process generates significant dust. |
| Dissolving (in solvent) | Inhalation of vapors, Dermal and eye splash | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or other chemically resistant gloves. Consult glove compatibility charts for the specific solvent. | Laboratory coat. A chemical-resistant apron is also recommended. | Work in a certified chemical fume hood. Respirator use should be based on a formal risk assessment. |
| Running Reactions | Inhalation of vapors/aerosols, Dermal and eye splash | Chemical splash goggles and a face shield. | Nitrile or other chemically resistant gloves. | Laboratory coat and a chemical-resistant apron. | All manipulations should be performed within a chemical fume hood. |
| Handling Waste | Dermal and eye splash | Chemical splash goggles. | Heavy-duty, chemically resistant gloves. | Laboratory coat and a chemical-resistant apron or disposable suit. | As required by the specific waste handling protocol. |
Procedural, Step-by-Step Guidance
Donning PPE
A systematic approach to donning PPE is crucial to ensure complete protection.
Caption: Recommended PPE Donning Sequence.
-
Body Protection: Don the laboratory coat or chemical-resistant suit. Ensure it is fully buttoned or zipped.
-
Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing PPE
The removal of PPE is a critical step to prevent self-contamination.
Caption: Recommended PPE Doffing Sequence.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Eye and Face Protection: Remove goggles and face shield from the back of the head.
-
Body Protection: Remove the lab coat or suit, rolling it away from the body to contain any contaminants on the outer surface.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone should be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.
-
Consult Local Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1]. Avoid release to the environment[1].
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops[2].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[2].
References
-
NextSDS. 2-[(2-ethoxyethyl)amino]-1,4-dihydroxyanthraquinone. [Link]
-
Pi Chemicals. Material Safety Data Sheet. [Link]
-
NO. 7. Safety Data Sheet. [Link]
-
National Technical Reports Library. Anthraquinone Dye Toxicological Profiles. [Link]
-
PubMed. Toxicity of selected pharmaceuticals and their mixtures to the aquatic indicators Daphnia magna and Aliivibrio fischeri. [Link]
-
PubChem. 2-Aminoanthraquinone. [Link]
-
PubMed. Identification of rhein as the metabolite responsible for toxicity of rhubarb anthraquinones. [Link]
-
PubChem. Quinizarin. [Link]
-
PubChem. 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
